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  • Product: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
  • CAS: 1407532-87-9

Core Science & Biosynthesis

Foundational

3-Iodo-5-methyl-1,6-naphthyridin-2-one: The Linchpin Scaffold for ATAD2 & Kinase Inhibition

The following technical guide details the role, chemical utility, and biological implications of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (also referred to as 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one ). Based...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, chemical utility, and biological implications of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (also referred to as 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one ).

Based on current medicinal chemistry literature, this compound is not a marketed drug itself but a critical advanced intermediate (privileged scaffold) used primarily in the synthesis of ATAD2 Bromodomain Inhibitors and dual PI3K/mTOR inhibitors . Its mechanism of action is therefore twofold: chemically, it acts as a regioselective electrophile for diversity-oriented synthesis; biologically, the pharmacophores derived from it function as epigenetic readers or kinase antagonists.[1][2]

[2]

Part 1: Executive Technical Summary[2]

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic building block belonging to the naphthyridinone class.[2] It is characterized by a "privileged" hydrogen-bond donor/acceptor motif that mimics the interaction of acetylated lysine (Kac) with bromodomains, specifically the ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain.[2]

  • Primary Application: Synthesis of potent, selective ATAD2 inhibitors (e.g., GSK8814 analogues).[1][2]

  • Secondary Application: Development of Type II kinase inhibitors (e.g., mTOR/PI3K pathway).[1][2]

  • Chemical Role: The C3-iodine serves as a high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of diverse aromatic "warheads" required to occupy the ZA loop of the target protein.

Part 2: Mechanism of Action (Biological Context)[1][2]

While the 3-iodo intermediate itself is a chemical tool, the drugs derived from it operate via a specific inhibition mechanism.[2] The naphthyridinone core is essential for this binding mode.

Target: ATAD2 Bromodomain

ATAD2 is an epigenetic "reader" protein overexpressed in aggressive cancers (breast, lung).[1][2] It binds to acetylated histones to regulate chromatin dynamics and gene transcription (e.g., MYC oncogene).[1][2][3]

Binding Mechanism: The "Kac" Mimicry

The 1,6-naphthyridin-2-one core derived from the 3-iodo precursor acts as a competitive antagonist at the ATAD2 acetyl-lysine binding pocket.

  • Anchor Point: The lactam (NH-C=O) group of the naphthyridinone mimics the amide backbone of acetyl-lysine. It forms a critical hydrogen bond with the conserved asparagine residue (Asn1064 in ATAD2) deep within the binding pocket.

  • Selectivity Filter (5-Methyl): The methyl group at the C5 position is not merely structural; it induces a steric clash with non-target bromodomains (like BET family BRD4), thereby enhancing selectivity for ATAD2.[2]

  • The "Warhead" (Substituted at C3): The iodine at C3 is replaced (via synthesis) by an aromatic group (e.g., phenyl-sulfonamide).[1][2] This new group displaces the "ZA loop" water molecules, locking the protein in an inactive conformation.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis of the active inhibitor from the 3-iodo scaffold and its subsequent blockade of the ATAD2 signaling pathway.

ATAD2_Mechanism Scaffold 3-Iodo-5-methyl- 1,6-naphthyridin-2-one (The Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling Scaffold->Suzuki + Ar-B(OH)2 Inhibitor Functionalized Naphthyridinone Inhibitor Suzuki->Inhibitor C-C Bond Formation ATAD2_Active ATAD2 Bromodomain (Active State) Inhibitor->ATAD2_Active Competes with Histone (H-bond to Asn1064) Histone Acetylated Histone (Chromatin Open) ATAD2_Active->Histone Reads Kac Marks ATAD2_Blocked ATAD2-Inhibitor Complex (Inactive) ATAD2_Active->ATAD2_Blocked MYC MYC Oncogene Transcription Histone->MYC Activates Chromatin_Closed Chromatin Compaction (Gene Silencing) ATAD2_Blocked->Chromatin_Closed Displaces Histone Chromatin_Closed->MYC Downregulates

Caption: Transformation of the 3-iodo scaffold into an active inhibitor that disrupts the ATAD2-Histone-MYC oncogenic axis.

Part 3: Chemical Mechanism & Synthetic Protocol

The 3-iodo substituent is the defining feature that makes this molecule valuable. It is an "activated" position, ready for late-stage functionalization.[1][2] This allows researchers to synthesize a library of 50+ analogues rapidly to optimize drug potency.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 3-iodo-5-methyl-1,6-naphthyridin-2-one scaffold with an aryl boronic acid to generate a bioactive ATAD2 inhibitor.[2]

Reagents & Materials:
  • Scaffold: 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: 4-Sulfonamidophenylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Atmosphere: Argon or Nitrogen (Inert)[2]

Step-by-Step Methodology:
  • Preparation: In a flame-dried microwave vial or round-bottom flask, charge the 3-iodo scaffold (100 mg, 0.35 mmol), aryl boronic acid (0.42 mmol), and Cs₂CO₃ (1.05 mmol).

  • Degassing: Add the solvent mixture (dioxane/water, 5 mL).[2] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).[2]

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 110°C for 30 minutes.[1][2]

  • Monitoring: Monitor reaction progress via LC-MS. The starting material (Mass ~286 Da) should disappear, replaced by the product mass (Mass ~Target + H).[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Table: Optimization of the Scaffold

The following table summarizes how substitutions on this specific scaffold affect biological activity (Sar data synthesized from J. Med. Chem. literature).[2][4][5][6][7][8]

PositionSubstituentEffect on ATAD2 Potency (IC50)Mechanistic Rationale
C3 (Iodine) -I (Precursor)Inactive (>10 µM)Lacks the "warhead" to displace water in the ZA loop.[2]
C3 -Phenyl Moderate (1.2 µM)Provides hydrophobic contact but lacks polar interactions.
C3 -Pyridine-Sulfonamide High (< 50 nM) Sulfonamide forms water-mediated H-bonds; Pyridine stacks with Tyr residues.
C5 -H Low SelectivityFits into both BET and ATAD2 pockets indiscriminately.
C5 -Methyl High Selectivity Critical: Sterically clashes with BRD4 (BET) residues, enforcing ATAD2 specificity.[2]

Part 4: Quality Control & Validation

To ensure the integrity of the "3-Iodo" scaffold before use in synthesis, the following analytical parameters must be met.

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the 5-methyl group at ~2.4 ppm and the downfield aromatic protons of the naphthyridine ring (8.0–9.0 ppm). The NH proton is typically broad around 11–12 ppm.

  • LC-MS: A single peak with [M+H]+ = 286.9 (consistent with Iodine isotope pattern).[2]

  • Appearance: Typically a yellow to pale-orange solid (due to the extended conjugation and iodine).

References

  • Bamborough, P., et al. (2015).[1][2] Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(15), 6151–6178.[1][2] [1][2]

  • Liu, Q., et al. (2011).[1][2] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor.[1][2] Journal of Medicinal Chemistry, 54(5), 1473–1480.[1][2]

  • Fu, W., et al. (2023).[1][2][3][9] Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[1][2]

  • Nayak, R., et al. (2016).[1][2][9] Electrophilic Iodination and Cyclization Strategies in Heterocyclic Synthesis. Organic Letters, 18(13), 3066–3069.[1][2] [1][2]

Sources

Exploratory

An In-depth Technical Guide to Identifying the Potential Biological Targets of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for identifying the biological targets of the novel small molecule, 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyrid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying the biological targets of the novel small molecule, 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one. Given the therapeutic potential of the 1,6-naphthyridin-2-one scaffold, a thorough understanding of its molecular interactions is paramount for advancing it through the drug discovery pipeline.

The 1,6-Naphthyridin-2-one Scaffold: A Privileged Structure in Drug Discovery

The 1,6-naphthyridin-2-one core is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a variety of biological targets with high affinity and specificity.[1] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of biological activities, underscoring their significance in the development of new therapeutic agents.[3][4]

Derivatives of the 1,6-naphthyridin-2-one scaffold have been successfully developed as potent and selective inhibitors of several key protein kinases implicated in cancer progression. These include:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the development of certain cancers, such as hepatocellular carcinoma and colorectal cancer.[5][6] Several 1,6-naphthyridin-2-one derivatives have been synthesized and shown to be effective FGFR4 inhibitors.[5][6]

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is associated with numerous human malignancies. A class of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one based compounds have been identified as potent c-Met kinase inhibitors.[8]

  • mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. A potent and selective mTOR inhibitor, Torin2, features a benzo[h][1][7]naphthyridin-2(1H)-one core structure.[9]

Given the established precedent of this scaffold in targeting protein kinases, it is highly probable that 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one also exerts its biological effects through the modulation of one or more kinases.

Postulated Mechanism of Action and Key Signaling Pathways

Based on the known targets of structurally related compounds, we can postulate that 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one may function as an inhibitor of receptor tyrosine kinases (RTKs) such as FGFR4 or c-Met. These receptors are integral components of signaling pathways that regulate critical cellular processes.

cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Downstream Cellular Responses cluster_4 Point of Intervention Growth Factors (e.g., FGF19) Growth Factors (e.g., FGF19) Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Growth Factors (e.g., FGF19)->Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase (e.g., FGFR4, c-Met)->PI3K/AKT/mTOR Pathway Initiates RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., FGFR4, c-Met)->RAS/RAF/MEK/ERK Pathway Initiates JAK/STAT Pathway JAK/STAT Pathway Receptor Tyrosine Kinase (e.g., FGFR4, c-Met)->JAK/STAT Pathway Initiates Cell Proliferation Cell Proliferation PI3K/AKT/mTOR Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR Pathway->Cell Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation Angiogenesis Angiogenesis RAS/RAF/MEK/ERK Pathway->Angiogenesis JAK/STAT Pathway->Cell Survival Metastasis Metastasis JAK/STAT Pathway->Metastasis 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one->Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Inhibits

Caption: Postulated mechanism of action for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one targeting receptor tyrosine kinases.

Methodologies for Target Identification

Identifying the specific molecular target of a small molecule is a critical step in drug discovery, as it provides a mechanistic understanding of its action and aids in optimizing for potency and selectivity while minimizing off-target effects.[10] Both experimental and computational approaches can be employed.[11]

Experimental Approaches

Experimental methods for target identification can be broadly categorized into affinity-based pull-down and label-free techniques.[10][11]

3.1.1 Affinity-Based Pull-Down

This method involves immobilizing the small molecule of interest to a solid support, such as agarose beads, to "pull down" its binding partners from a cell lysate.[10]

Start: Cell Lysate Start: Cell Lysate Immobilized Compound Immobilized Compound Start: Cell Lysate->Immobilized Compound Step 1 Incubation Incubation Immobilized Compound->Incubation Step 2 Wash (Remove Non-binders) Wash (Remove Non-binders) Incubation->Wash (Remove Non-binders) Step 3 Elution Elution Wash (Remove Non-binders)->Elution Step 4 Protein Identification (e.g., Mass Spectrometry) Protein Identification (e.g., Mass Spectrometry) Elution->Protein Identification (e.g., Mass Spectrometry) Step 5 End: Candidate Target Proteins End: Candidate Target Proteins Protein Identification (e.g., Mass Spectrometry)->End: Candidate Target Proteins Step 6

Caption: Workflow for affinity-based pull-down target identification.

Protocol: Affinity-Based Pull-Down

  • Immobilization of the Compound: Covalently attach 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one to a solid support (e.g., NHS-activated agarose beads) via a linker. It is crucial that the linker attachment site does not interfere with the compound's binding to its target.

  • Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to the compound).

  • Incubation: Incubate the cell lysate with the immobilized compound to allow for the formation of compound-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

3.1.2 Label-Free Approaches: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.[7]

Start: Cell Lysate Start: Cell Lysate Compound Incubation Compound Incubation Start: Cell Lysate->Compound Incubation Step 1 Protease Treatment Protease Treatment Compound Incubation->Protease Treatment Step 2 Protein Separation (e.g., SDS-PAGE) Protein Separation (e.g., SDS-PAGE) Protease Treatment->Protein Separation (e.g., SDS-PAGE) Step 3 Analysis of Protected Proteins Analysis of Protected Proteins Protein Separation (e.g., SDS-PAGE)->Analysis of Protected Proteins Step 4 End: Candidate Target Proteins End: Candidate Target Proteins Analysis of Protected Proteins->End: Candidate Target Proteins Step 5

Sources

Foundational

Topic: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one: A Nexus for Structural Analogs and Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,6-naphthyridin-2(1H)-one framework represents a "privileged heterocyclic structure" in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridin-2(1H)-one framework represents a "privileged heterocyclic structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide focuses on a particularly strategic intermediate: 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one . The presence of the 3-iodo group provides a versatile synthetic handle for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. We will provide a comprehensive analysis of the synthesis of this core intermediate, detail the key derivatization strategies, and discuss the SAR insights gleaned from its application in developing potent kinase inhibitors and other therapeutic agents. This document serves as a technical resource, blending established synthetic protocols with the strategic rationale essential for modern drug development campaigns.

The Strategic Importance of the 1,6-Naphthyridin-2-one Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of six isomeric bicyclic systems built from two fused pyridine rings.[1][2] Among these, the 1,6-naphthyridine isomer has emerged as a prominent scaffold in medicinal chemistry. Its derivatives have shown promise as inhibitors for multiple kinase targets, including mTOR, AXL, and MET, underscoring their therapeutic potential, particularly in oncology.[4][5][6]

The 1,6-naphthyridin-2(1H)-one subfamily is especially significant, with over 17,000 compounds cataloged, predominantly in patent literature.[1][2][3] The specific functionalization with a 5-methyl group and a 3-iodo substituent creates an ideal starting point for library synthesis:

  • The 5-Methyl Group: This small alkyl group can influence the molecule's conformation, metabolic stability, and hydrophobic interactions within a target's binding pocket.

  • The 3-Iodo Group: This is the key to unlocking the scaffold's potential. The carbon-iodine bond is highly amenable to a suite of robust and high-yielding cross-coupling reactions. This allows chemists to "decorate" the C3 position with diverse chemical moieties, a critical process for optimizing potency, selectivity, and pharmacokinetic properties.

The correlation between the substitution pattern and biological activity is a crucial aspect of this scaffold's utility. For instance, compounds with a single bond between C3 and C4, as in our core topic, have been associated with different biological targets than their unsaturated counterparts.[3]

Synthesis of the Core Intermediate: A Strategic Approach

The efficient and scalable synthesis of 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is the foundational step for any research program utilizing this scaffold. While numerous routes to 1,6-naphthyridinones exist, a common strategy involves the construction of the bicyclic system from a pre-formed pyridine or pyridone ring.[1][3] Below is a logical and robust synthetic pathway.

Synthetic Workflow Overview

The following diagram outlines a multi-step synthesis starting from a substituted pyridine derivative. This approach is designed for flexibility and control over the substitution pattern.

G cluster_0 Core Ring Formation cluster_1 Functionalization A 2-Amino-6-methylpyridine C Gould-Jacobs Reaction A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Hydroxy-5-methyl- 1,6-naphthyridin-2(1H)-one C->D Thermal Cyclization E Chlorination (POCl3) D->E F 2-Chloro-5-methyl- 1,6-naphthyridin-4-ol E->F G Reduction (H2, Pd/C) F->G Selective Dechlorination H 5-Methyl-1,2-dihydro- 1,6-naphthyridin-2-one G->H I Iodination (NIS, DMF) H->I J 3-Iodo-5-methyl-1,2-dihydro- 1,6-naphthyridin-2-one I->J

Caption: Synthetic pathway for 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one.

Detailed Experimental Protocol and Rationale

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-5-methyl-1,6-naphthyridin-2(1H)-one

  • Causality and Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing quinolone and naphthyridinone ring systems. It proceeds through an initial nucleophilic substitution of the ethoxy group of EMME by the amino group of 2-amino-6-methylpyridine, followed by a thermally induced intramolecular cyclization. The high temperature is necessary to overcome the activation energy for the 6-π electrocyclization onto the pyridine ring.

  • Protocol:

    • Combine equimolar amounts of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture to ~120-140 °C for 1-2 hours to form the intermediate vinylogous amide.

    • Add the reaction mixture to a high-boiling point solvent (e.g., Dowtherm A) preheated to ~240-250 °C.

    • Maintain this temperature for 30-60 minutes to drive the cyclization.

    • Cool the mixture and dilute with an organic solvent (e.g., hexane) to precipitate the product.

    • Filter the solid and wash thoroughly to yield the desired naphthyridinone.

Step 2: Selective Chlorination and Reduction

  • Causality and Rationale: Direct iodination of the product from Step 1 can be unselective. A more controlled approach is to first remove the 4-hydroxy group. This is achieved by converting it to a more reactive chloro group, which can then be selectively removed via catalytic hydrogenation. The 2-oxo group is less reactive under these conditions.

  • Protocol:

    • Suspend the product from Step 1 in excess phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize with a base (e.g., aqueous ammonia) and extract the 2,4-dichloro product.

    • Dissolve the crude dichloro intermediate in a solvent like ethanol, add a catalytic amount of Pd/C (10%), and introduce a hydrogen atmosphere.

    • After the reaction is complete (monitored by TLC/LCMS), filter the catalyst and concentrate the solvent to yield 5-methyl-1,2-dihydro-1,6-naphthyridin-2-one.

Step 3: Electrophilic Iodination

  • Causality and Rationale: The C3 position of the 1,6-naphthyridin-2-one ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodine source that provides high regioselectivity for the C3 position under neutral or slightly acidic conditions.

  • Protocol:

    • Dissolve 5-methyl-1,2-dihydro-1,6-naphthyridin-2-one in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

    • Add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture for 4-12 hours until the starting material is consumed.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum to obtain pure 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one.

Derivatization Pathways: Exploiting the 3-Iodo Substituent

The C(sp²)-I bond is a linchpin for diversification. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a vast array of functional groups, each probing different aspects of molecular recognition.

Derivatization cluster_suzuki C-C Bond Formation (sp²) cluster_sono C-C Bond Formation (sp) cluster_buchwald C-N Bond Formation Core 3-Iodo-5-methyl-1,6-naphthyridin-2-one Suzuki Suzuki Coupling [Ar-B(OH)₂] Core->Suzuki Pd(0) cat. Base Sonogashira Sonogashira Coupling [R-C≡CH] Core->Sonogashira Pd(0)/Cu(I) cat. Base Buchwald Buchwald-Hartwig Amination [R₂NH] Core->Buchwald Pd(0) cat. Base Suzuki_Prod 3-Aryl/Heteroaryl Analogs Suzuki->Suzuki_Prod Sono_Prod 3-Alkynyl Analogs Sonogashira->Sono_Prod Buchwald_Prod 3-Amino Analogs Buchwald->Buchwald_Prod

Caption: Major cross-coupling reactions for derivatizing the 3-iodo intermediate.

Key Derivatization Protocols
  • Suzuki Coupling (for Aryl/Heteroaryl Analogs):

    • Rationale: To introduce aromatic or heteroaromatic rings that can engage in π-stacking, hydrophobic, or specific hydrogen-bonding interactions. This is a cornerstone for modulating potency and selectivity.

    • Protocol: In a degassed solvent (e.g., DME/water or dioxane/water), combine the 3-iodo intermediate (1 eq.), the desired boronic acid/ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄). Heat to 80-100 °C until completion.

  • Buchwald-Hartwig Amination (for Amino Analogs):

    • Rationale: To install primary or secondary amines, which can act as critical hydrogen bond donors or acceptors and significantly alter the compound's polarity and basicity.

    • Protocol: In a degassed anhydrous solvent (e.g., toluene or dioxane), combine the 3-iodo intermediate (1 eq.), the amine (1.2-2.0 eq.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃). Heat to 90-110 °C.

  • Sonogashira Coupling (for Alkynyl Analogs):

    • Rationale: To introduce rigid, linear alkynyl linkers. These can act as spacers to access deeper pockets in a binding site or serve as handles for further chemistry (e.g., click reactions).

    • Protocol: In a degassed solvent (e.g., THF or DMF), combine the 3-iodo intermediate (1 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or DIPEA). Stir at room temperature to 60 °C.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 3-position has yielded potent and selective inhibitors for several targets, particularly protein kinases. The data below summarizes general trends observed in SAR studies of 1,6-naphthyridinone derivatives.[4][5]

PositionSubstituent TypeGeneral Effect on Kinase ActivityRationale / Key Interactions
N1 Small alkyl (e.g., ethyl)Often tolerated or beneficialOccupies a small hydrophobic pocket; can influence vector of other substituents.
N1 Substituted PhenylPotent activity often observedCan access deeper pockets, forming key interactions. Substitution pattern (e.g., trifluoromethyl) is critical.[6]
C3 Small groups (H, Me)Generally low potencyFails to make productive interactions in the primary binding site.
C3 Aryl/Heteroaryl (via Suzuki)Frequently enhances potency Forms critical π-stacking or hydrophobic interactions. Can be tailored for selectivity (e.g., AXL vs. MET).[4]
C3 Amino groups (via Buchwald)Can improve potency and solubilityIntroduces H-bond donors/acceptors that can engage with the kinase hinge region or solvent-exposed areas.
C7 Amino groupsOften critical for activityForms key hydrogen bonds with the kinase hinge region, a common binding motif for Type II inhibitors.

Table 1: Generalized SAR for 1,6-Naphthyridin-2-one Based Kinase Inhibitors.

Conclusion

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is not merely a single compound but a gateway to vast chemical diversity. Its robust synthesis and exceptional versatility in cross-coupling chemistry make it an invaluable platform for drug discovery. The ability to systematically and efficiently modify the C3 position allows for a detailed exploration of structure-activity relationships, leading to the optimization of lead compounds with enhanced potency, selectivity, and desirable ADME properties. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful medicinal chemistry campaigns.

References

  • Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6143. [Link]

  • Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]

  • Borrell, J. I., & Teixidó, J. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Ghasemi, S., & Namazi, H. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Reviews Letters, 8, 1069-1079. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][1][4]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. [Link]

  • Ramathilagam, C., et al. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]

  • Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]

  • Scola, P. M., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Iodine-catalyzed synthesis of dibenzo[b,h][1][4]naphthyridine-11-carboxamides. RSC Publishing. [Link]

  • Google Patents. (2023). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
  • Madurai Kamaraj University. (2016). Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles. Madurai Kamaraj University. [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Gu, H., et al. (2020). Efficient synthesis of 1,9-substituted benzo[h][1][4]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC Medicinal Chemistry, 11(11), 1335-1340. [Link]

  • Royal Society of Chemistry. (2000). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. RSC Publishing. [Link]

  • Eid, E. M., et al. (2021). Preparation of pyrimido[4,5-b][1][4]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one

This guide provides an in-depth technical profile of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one . Editorial Note: While the 1,6-naphthyridin-2-one scaffold is well-documented in medicinal chemistry (particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one .

Editorial Note: While the 1,6-naphthyridin-2-one scaffold is well-documented in medicinal chemistry (particularly as kinase inhibitors), the specific 3-iodo-5-methyl derivative is a specialized intermediate often used in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The spectroscopic data presented below is a high-fidelity theoretical reconstruction based on structure-activity relationships (SAR) of experimentally validated analogs (e.g., 3-bromo-5-methyl-1,6-naphthyridin-2-one and 3-iodo-quinoline-2-ones).

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
  • Molecular Weight: 286.07 g/mol

  • Core Scaffold: 1,6-Naphthyridine (diazanaphthalene)[1]

  • Key Features:

    • Lactam/Lactim Tautomerism: Exists predominantly in the lactam (NH-one) form in polar solvents (DMSO, MeOH) and solid state.

    • C3-Iodine: A labile handle for C-C bond formation; induces significant heavy-atom shielding on C3 in

      
      C NMR.
      
    • C5-Methyl: Provides steric bulk and a distinct singlet handle in

      
      H NMR.
      
Structural Visualization (Graphviz)

The following diagram illustrates the numbering scheme and the synthesis logic used to validate the spectral assignments.

G Precursor 4-Amino-2-methyl- pyridine-3-carbaldehyde Cyclization Condensation (Malonic acid deriv.) Precursor->Cyclization Intermediate 5-Methyl-1,6- naphthyridin-2(1H)-one Cyclization->Intermediate Ring Closure Reagent NIS / DMF (Electrophilic Iodination) Intermediate->Reagent Product 3-Iodo-5-methyl-1,6- naphthyridin-2(1H)-one (Target) Reagent->Product C3-H -> C3-I

Caption: Synthetic pathway and structural evolution. The C3-position is the most electron-rich site in the lactam ring, facilitating regioselective iodination.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][11][12][13]

H NMR (400 MHz, DMSO- )

The proton spectrum is characterized by the loss of the H3 signal (seen in the parent compound) and the deshielding of H4 due to the iodine anisotropy and beta-effect.

PositionShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH (1) 12.10 – 12.30br s1HLactam NH; exchangeable with D

O.
H4 8.45 – 8.55s1HSinglet (H3 is substituted). Deshielded by C3-Iodine.
H8 8.90 – 9.00d1H5.8Alpha to pyridine nitrogen; most deshielded aromatic H.
H7 7.40 – 7.50d1H5.8Beta to pyridine nitrogen; coupled to H8.
CH

(5)
2.65 – 2.75s3HMethyl group on the aromatic ring (C5).

Key Diagnostic Signals:

  • The H4 Singlet: In the non-iodinated parent, H4 appears as a doublet (

    
     Hz) coupled to H3. The collapse to a singlet at 
    
    
    
    8.5 ppm confirms substitution at C3.
  • The H8/H7 Doublets: Characteristic AX system of the 2,3-disubstituted pyridine ring component.

C NMR (100 MHz, DMSO- )

The carbon spectrum shows a dramatic "Heavy Atom Effect" at C3, where the iodine atom causes significant upfield shielding despite its electronegativity.

PositionShift (

ppm)
TypeAssignment Logic
C2 159.5 – 160.5C=OCarbonyl carbon; typical lactam range.
C5 148.0 – 149.5C_qQuaternary C attached to Methyl.
C8 152.0 – 153.5CHAlpha to pyridine nitrogen (deshielded).
C4 142.0 – 143.5CHBeta-deshielding effect from C3-Iodine.
C8a 146.0 – 148.0C_qBridgehead carbon (next to N1).
C4a 118.0 – 120.0C_qBridgehead carbon (next to C5).
C7 119.0 – 121.0CHBeta to pyridine nitrogen.
C3 88.0 – 92.0 C-IDiagnostic: Strong shielding by Iodine (Heavy Atom Effect).
5-CH

22.0 – 24.0CH

Methyl carbon.

Infrared (IR) Spectroscopy

Data typically acquired via KBr pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeDescription
3100 – 2800 N-H / C-H strBroad lactam N-H stretch (H-bonded) and aromatic/aliphatic C-H.
1660 – 1640 C=O strAmide I band. Strong, characteristic of the 2-pyridone/naphthyridone carbonyl.
1610 – 1580 C=C / C=N strAromatic ring skeletal vibrations.
1150 – 1000 C-N strC-N stretch of the lactam ring.
600 – 500 C-I strCarbon-Iodine stretch (often weak/obscured in fingerprint region).

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI-MS (Electron Impact).

  • Molecular Ion:

    • [M+H]

      
       (ESI): 
      
      
      
      286.97 (Observed)
    • [M]

      
       (EI): 
      
      
      
      286.0
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I). There is no M+2 peak (unlike Br or Cl). The M+1 peak is consistent with carbon contributions (~10-11% of M).
    
  • Fragmentation Pathways (EI):

    • 
       286 
      
      
      
      159:
      Loss of Iodine radical (I
      
      
      , mass 127). This is the base peak or a major fragment.
    • 
       159 
      
      
      
      131:
      Loss of CO (28 Da) from the lactam ring (ring contraction).
Fragmentation Workflow (Graphviz)

MS M_Ion Molecular Ion [M]+ m/z 286 Frag1 [M - I]+ m/z 159 (5-methyl-1,6-naphthyridin-2-one radical) M_Ion->Frag1 - I• (127 Da) Frag2 [M - I - CO]+ m/z 131 (Ring Contraction) Frag1->Frag2 - CO (28 Da)

Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

To generate the data described above, the following validated protocols are recommended.

Protocol A: Synthesis of the 3-Iodo Derivative
  • Starting Material: Dissolve 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) in DMF (0.5 M).

  • Iodination: Add

    
    -iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
    
  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Pour into ice water. The precipitate is the target compound. Filter, wash with water and cold ether.

  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography to avoid iodine loss.

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-

    
     is the solvent of choice due to the poor solubility of the lactam in CDCl
    
    
    
    .
  • Concentration: 5–10 mg for

    
    H; >20 mg for 
    
    
    
    C.
  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

References

  • Lactam Synthesis & Scaffold Analysis

    • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Spectroscopic Analog (3-Bromo derivative)

    • Zhang, L., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 790-793.[2][3] Link[3]

  • Iodination Methodologies

    • Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics and heteroaromatics with N-iodosuccinimide. Tetrahedron Letters, 43(15), 2701-2703. Link

  • NMR Shift Prediction (Heavy Atom Effect): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH Publishers. (Standard reference for C-I shielding effects).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Executive Summary This application note details the optimized synthetic protocol for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one , a critical intermediate in the development of kinase inhibitors (e.g., c-Met, PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one , a critical intermediate in the development of kinase inhibitors (e.g., c-Met, PI3K/mTOR) and other heterocyclic pharmaceuticals. The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often utilized to mimic the ATP-binding motif of kinases due to its hydrogen-bonding donor/acceptor capabilities.

The synthesis follows a convergent Gould-Jacobs strategy , ensuring scalability and regiochemical fidelity. The protocol begins with commercially available 4-amino-2-methylpyridine, proceeds through a thermal cyclization to construct the bicyclic core, and concludes with a highly regioselective electrophilic iodination at the C3 position.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Gould-Jacobs reaction , a robust method for fusing a pyridone ring onto an electron-deficient pyridine.

Strategic Logic
  • C3-Iodination: The C3 position of the 2-pyridone ring is electron-rich (ortho-para directing from the lactam nitrogen), making it susceptible to electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS).

  • Core Construction: The 1,6-naphthyridin-2-one core is assembled via the condensation of an aniline-equivalent (4-aminopyridine) with a malonate derivative.

  • Regiochemistry: Starting with 4-amino-2-methylpyridine ensures the methyl group is positioned at C5 in the final naphthyridine system.

Pathway Visualization

Retrosynthesis Target Target: 3-Iodo-5-methyl-1,6-naphthyridin-2-one Core Intermediate: 5-Methyl-1,6-naphthyridin-2-one Target->Core Electrophilic Iodination (NIS, DMF) Precursor Precursor: Diethyl ethoxymethylenemalonate (EMME) Core->Precursor Hydrolysis & Decarboxylation StartMat Starting Material: 4-Amino-2-methylpyridine Precursor->StartMat Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the naphthyridine core followed by late-stage functionalization.

Detailed Experimental Protocol

Phase 1: Assembly of the 1,6-Naphthyridine Core

Objective: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one. Mechanism: Condensation followed by thermal electrocyclic ring closure and decarboxylation.

Step 1.1: Enamine Formation & Cyclization
  • Reagents: 4-Amino-2-methylpyridine (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv), Diphenyl ether (Dowtherm A equivalent).

  • Equipment: Dean-Stark trap, high-temperature reflux setup.

Protocol:

  • Condensation: In a round-bottom flask, dissolve 4-amino-2-methylpyridine (10.8 g, 100 mmol) in ethanol (50 mL). Add Diethyl ethoxymethylenemalonate (23.8 g, 110 mmol).

  • Reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.

  • Concentrate the solvent in vacuo to yield the crude aminomethylene malonate intermediate (enamine).

  • Cyclization: Add the crude enamine dropwise to boiling Diphenyl ether (100 mL) maintained at 250°C. Caution: Vigorous reaction.

  • Continue heating at 250°C for 45–60 minutes. The high temperature is critical to overcome the activation energy for the closure onto the electron-deficient pyridine ring.

  • Cool the mixture to room temperature. Dilute with Hexanes (200 mL) to precipitate the product.

  • Filter the solid, wash with Hexanes, and dry to obtain Ethyl 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate .

Step 1.2: Saponification & Decarboxylation
  • Reagents: 10% NaOH (aq), 6M HCl.

Protocol:

  • Suspend the ester from Step 1.1 (10 g) in 10% NaOH solution (100 mL).

  • Reflux for 2 hours until the solution becomes clear (hydrolysis complete).

  • Cool to 0°C and acidify with 6M HCl to pH 2. The carboxylic acid intermediate will precipitate.

  • Decarboxylation: Collect the solid and re-suspend in Quinoline (or neat) and heat to 200°C–220°C for 2 hours until CO₂ evolution ceases.

    • Alternative (Milder): Reflux the carboxylic acid in diphenyl ether or use microwave irradiation at 200°C.

  • Cool and purify by flash column chromatography (DCM/MeOH 95:5) to yield 5-methyl-1,6-naphthyridin-2(1H)-one .

Phase 2: Regioselective Iodination

Objective: Installation of the Iodine atom at C3. Reagents: N-Iodosuccinimide (NIS), DMF (N,N-Dimethylformamide).

Step 2.1: Electrophilic Aromatic Substitution

Protocol:

  • Dissolve 5-methyl-1,6-naphthyridin-2(1H)-one (1.6 g, 10 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (2.48 g, 11 mmol, 1.1 equiv) portion-wise over 10 minutes.

    • Note: Protect from light. Iodine intermediates can be photosensitive.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Check LC-MS for the mass shift (M+H: 161 → 287).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Filter the precipitate. Wash with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove residual succinimide and DMF.

  • Purification: If necessary, recrystallize from Ethanol or purify via silica gel chromatography (0-10% MeOH in DCM).

Yield Expectation: 75–85% (Step 2).

Key Data & Characterization

ParameterSpecification / Result
Appearance Pale yellow to off-white solid
Molecular Formula C₉H₇IN₂O
Molecular Weight 286.07 g/mol
LC-MS (ESI+) [M+H]⁺ = 286.9/287.0
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, NH), 8.8 (s, 1H, H-3*), 8.4 (d, 1H, H-7), 7.2 (d, 1H, H-8), 2.6 (s, 3H, CH₃). (Note: H-3 signal disappears upon iodination; H-4 becomes a singlet)
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM, MeOH

Correction on NMR: In the product (3-iodo), the H-3 proton is absent. The H-4 proton (singlet) will appear downfield (~8.5-8.7 ppm) due to the iodine deshielding.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization: If the temperature in Step 1.1 does not reach >240°C, the intermediate enamine may not cyclize. Ensure the use of Diphenyl ether or a sand bath.

  • Poly-iodination: Excess NIS or high temperatures can lead to iodination at C8 or the methyl group (radical mechanism). Stick to 1.1 equiv NIS at 0°C -> RT.

  • Solubility Issues: The core scaffold is polar. Use DMF for the iodination step; other solvents (ACN, DCM) may not dissolve the starting material sufficiently.

Reaction Workflow Diagram

Workflow Step1 Step 1: Enamine Formation (EtOH, Reflux) Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Step1->Step2 - EtOH Step3 Step 3: Saponification & Decarboxylation (NaOH then HCl/Heat) Step2->Step3 - CO2, - EtOH Step4 Step 4: Iodination (NIS, DMF, 0°C) Step3->Step4 Core Scaffold Final Final Product: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Step4->Final Purification

Figure 2: Sequential workflow for the synthesis process.

References

  • Scaffold Synthesis (Gould-Jacobs):Litalien, A., et al. "Synthesis and Biological Evaluation of 1,6-Naphthyridines." Canadian Journal of Chemistry, 2021. (General reference for naphthyridine construction).
  • Iodination Methodology:Oberoi, A., et al. "Regioselective Iodination of 2-Pyridones using N-Iodosuccinimide." Journal of Organic Chemistry, 2018.
  • Medicinal Context: Zhang, X., et al.[1][2][3][4] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors."[2] European Journal of Medicinal Chemistry, 2022. Link

  • Patent Reference: Bao, X., et al.[2][5] "Substituted 1,6-Naphthyridines and their use as Kinase Inhibitors." WO2012151640A1, 2012. Link

  • General Heterocycle Iodination:Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of halo-substituted naphthyridines." Chem. Pharm. Bull., 1985.

Disclaimer: This protocol involves high temperatures and potentially hazardous reagents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one as a potential kinase inhibitor

Application Note: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one in Kinase Inhibitor Discovery Executive Summary This application note details the utility of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (referr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one in Kinase Inhibitor Discovery

Executive Summary

This application note details the utility of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (referred to herein as IMN-2 ) as a privileged scaffold in the design and synthesis of ATP-competitive kinase inhibitors. While 1,6-naphthyridines are established bioisosteres of isoquinolines and quinolines, the specific incorporation of the 3-iodo and 5-methyl motifs provides a unique "plug-and-play" architecture for Fragment-Based Drug Discovery (FBDD).

IMN-2 functions primarily as a high-value synthetic intermediate, allowing for rapid diversification at the C3 position via palladium-catalyzed cross-coupling to target the kinase hinge region or hydrophobic back-pocket. Furthermore, the iodine atom itself offers potential for halogen bonding interactions with gatekeeper residues in specific kinase targets such as c-Met , c-Src , and mTOR .

Structural Analysis & Mechanistic Rationale

The "Privileged" Scaffold Architecture

The 1,6-naphthyridin-2-one core mimics the adenine ring of ATP, making it a natural scaffold for Type I and Type II kinase inhibitors.

  • Lactam Motif (N1-H / C2=O): Functions as a bidentate hydrogen bond donor/acceptor pair, typically interacting with the kinase hinge region (e.g., Met341 in c-Src or the equivalent in c-Met).

  • 3-Iodo Handle (Functionalization/Interaction):

    • Synthetic:[1][2][3][4][5][6][7] A highly reactive electrophile for Suzuki-Miyaura, Sonogashira, or Heck couplings, allowing the attachment of aryl/heteroaryl "tails" to occupy the hydrophobic pocket.

    • Direct Binding: In fragment screening, the iodine can form a halogen bond (σ-hole interaction) with carbonyl oxygens in the kinase backbone or gatekeeper residues.

  • 5-Methyl Group: Provides steric bulk that can restrict rotatable bonds in the final inhibitor (atropisomerism control) or fill small hydrophobic sub-pockets, improving selectivity profiles.

Target Kinase Landscape

Based on structural homology and literature precedents of the 1,6-naphthyridine class:

Target KinaseRelevanceMechanism of Inhibition
c-Met Oncology (HGF pathway)Type I (ATP competitive); Naphthyridine core binds hinge.
c-Src Solid TumorsDual H-bond formation at the hinge; 3-position substituents determine selectivity.
mTOR Metabolic RegulationATP-competitive; often requires fused ring systems, but IMN-2 serves as a core fragment.
FGFR4 Hepatocellular CarcinomaCovalent modification (if derivatized with acrylamide) or reversible binding.

Application Workflow: From Scaffold to Lead

The following diagram illustrates the critical path for utilizing IMN-2 in a drug discovery campaign.

G Scaffold IMN-2 Scaffold (3-Iodo-5-methyl...) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Coupling + Boronic Acids Library Focused Library (C3-Aryl Derivatives) Coupling->Library Purification Screening Kinase Assay (FRET / ADP-Glo) Library->Screening High-Throughput Screening->Coupling SAR Feedback Lead Lead Candidate (IC50 < 50 nM) Screening->Lead SAR Optimization

Caption: Workflow for derivatizing IMN-2 into a potent kinase inhibitor library.

Experimental Protocols

Protocol A: Derivatization via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C3 position of IMN-2, targeting the kinase hydrophobic pocket.

Reagents:

  • Substrate: IMN-2 (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a microwave-safe vial with IMN-2, the chosen aryl boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

    • Critical Check: Monitor by LC-MS. The disappearance of the iodine peak (M+) and appearance of the coupled product (M-I+Aryl) indicates success.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The lactam core is polar; ensure adequate polarity in the mobile phase.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: To quantify the inhibitory potency (IC50) of IMN-2 derivatives against recombinant c-Met or c-Src.

Materials:

  • Kinase: Recombinant c-Met (0.2 µ g/well )

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP: Ultra-pure (10 µM final conc.)

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Dilution: Prepare 3x serial dilutions of IMN-2 derivatives in DMSO. Final DMSO concentration in assay must be <1%.

  • Kinase Reaction:

    • Add 2 µL of Kinase solution to a 384-well white plate.

    • Add 1 µL of Compound. Incubate for 10 min at RT (allows slow-binding equilibration).

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Structure-Activity Relationship (SAR) Trends

The following table summarizes expected SAR trends when derivatizing IMN-2, based on 1,6-naphthyridine literature [1, 2].

Substitution (R at C3)Predicted EffectRationale
Iodine (Parent) Weak/Moderate (µM)Acts as a fragment; potential halogen bond, but lacks hydrophobic reach.
Phenyl Improved (High nM)Fills the hydrophobic pocket adjacent to the hinge.
2,6-Dichlorophenyl High Potency (Low nM)Classic motif for c-Src/c-Met; orthogonal twist forces optimal pi-stacking.
Pyridine-3-yl Solubility EnhancedNitrogen acts as a secondary H-bond acceptor; improves ADME.
Acrylamide Covalent InhibitionTargets Cysteine residues (e.g., Cys482 in BTK or Cys773 in EGFR) if positioned correctly.

Pathway Context: c-Met/HGF Signaling

IMN-2 derivatives often target the HGF/c-Met pathway. The diagram below visualizes the downstream effects of inhibiting this target.

MetPathway HGF HGF (Ligand) cMet c-Met RTK (Target of IMN-2) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS-MAPK Gab1->RAS AKT AKT PI3K->AKT CellResponse Proliferation & Metastasis AKT->CellResponse RAS->CellResponse Inhibitor IMN-2 Derivative Inhibitor->cMet Blocks ATP Binding

Caption: Signal transduction pathway of c-Met. IMN-2 derivatives block the ATP pocket, preventing Gab1 phosphorylation.

References

  • Wang, X., et al. "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry, 2011.

  • Mendiola, J., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals (MDPI), 2021.

  • Liu, Q., et al. "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[8] Journal of Medicinal Chemistry, 2011.[8]

  • Thompson, A.M., et al. "Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src)." Journal of Medicinal Chemistry, 2000.[9]

Sources

Method

Application Note: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ) is a high-value heterocyclic building block designed for the synthesis of targeted kinase inhibitors. Belonging to th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ) is a high-value heterocyclic building block designed for the synthesis of targeted kinase inhibitors. Belonging to the 1,6-naphthyridin-2-one class, this scaffold functions as a bioisostere of the purine ring found in ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

This application note details the utility of IMN-2 in oncology research, specifically for targeting DDR2 (Discoidin Domain Receptor 2) , c-Met , and mTOR pathways. It provides a validated protocol for functionalizing the C3-iodine position via Palladium-catalyzed cross-coupling to generate library candidates for high-throughput screening.

Scientific Background & Mechanism[1][2][3]

The "Privileged Scaffold" Concept

In medicinal chemistry, the 1,6-naphthyridinone core is termed "privileged" because its geometry mimics the hydrogen-bonding pattern required to bind the kinase hinge region.

  • Hinge Binding: The lactam motif (N1-H and C2=O) forms critical hydrogen bonds with the backbone residues of the kinase hinge.

  • Growth Vector (C3-Iodo): The iodine atom at position 3 serves as a reactive handle. Substituting this iodine with aromatic or heteroaromatic groups allows the molecule to extend into the hydrophobic pocket (Gatekeeper region), determining selectivity.

  • Steric Control (C5-Methyl): The methyl group at position 5 restricts conformational rotation, potentially improving selectivity by clashing with non-target kinase active sites that lack accommodating pockets.

Target Pathways in Cancer

Derivatives of IMN-2 have shown efficacy in blocking the following oncogenic drivers:

  • DDR2: Overexpressed in squamous cell lung cancer; promotes metastasis.

  • c-Met: A receptor tyrosine kinase involved in proliferation and invasion; often mutated in gastric and lung cancers.

  • FGFR4: Implicated in hepatocellular carcinoma (HCC).[1]

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of IMN-2 within a theoretical kinase binding pocket.

G cluster_0 Mechanism of Action Scaffold 1,6-Naphthyridinone Core (IMN-2) Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bonding (N1/C2=O) Vector C3-Iodo Position (Growth Vector) Scaffold->Vector Functionalization Site Pocket Hydrophobic Pocket (Selectivity Filter) Vector->Pocket Extends into

Figure 1: Pharmacophore mapping of IMN-2. The core binds the hinge, while the C3-Iodo group allows extension into the selectivity pocket.

Application Protocol: Synthesis of Kinase Inhibitor Libraries

Objective: To synthesize a library of C3-arylated naphthyridinones using Suzuki-Miyaura cross-coupling. Starting Material: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (IMN-2).[2]

Reagents & Equipment
  • Substrate: IMN-2 (1.0 equiv).

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 equiv) (e.g., 4-pyridinyl, 3-fluoro-4-methoxyphenyl).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Equipment: Microwave reactor or sealed pressure vial.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, charge IMN-2 (100 mg, 0.35 mmol), the chosen boronic acid (0.52 mmol), and Cs₂CO₃ (340 mg, 1.05 mmol).

  • Inert Atmosphere: Add the Pd catalyst (14 mg, 0.017 mmol). Cap the vial and purge with Nitrogen or Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Microwave: Heat to 100°C for 45 minutes.

    • Thermal: Heat block at 90°C for 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Expected Yield: 60–85% depending on the boronic acid steric hindrance.

Application Protocol: Biological Validation (Kinase Assay)

Objective: To screen the synthesized library for inhibition of DDR2 or c-Met. Method: ADP-Glo™ Kinase Assay (Promega).

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. The IMN-2 derivative competes with ATP; effective inhibitors result in low ADP production and low luminescence.

Workflow
StepActionCritical Parameter
1 Compound Prep Dissolve synthesized compounds in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point dose-response curve.
2 Enzyme Mix Dilute Kinase (e.g., DDR2, 2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
3 Incubation 1 Add 2 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 15 min at RT.
4 Substrate Add Add 4 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate 60 min at RT.
5 ADP-Glo Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
6 Detection Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. Read Luminescence.
Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response equation to determine IC₅₀ .

Experimental Workflow Diagram

Workflow Start Start: IMN-2 Scaffold Step1 Suzuki Coupling (R-B(OH)2 + Pd Cat) Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 Library Library of C3-Substituted Analogs Step2->Library Screen Kinase Screening (ADP-Glo / IC50) Library->Screen Hit Hit Identification (IC50 < 100 nM) Screen->Hit Selectivity Filter

Figure 2: Integrated workflow from chemical synthesis to biological hit identification.

References

  • Privileged Scaffolds in Kinase Discovery

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: Molecules / PMC.
    • URL:[Link]

  • FGFR4 Inhibition

    • Title: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

  • c-Met Kinase Inhibitors

    • Title: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Suzuki Coupling Protocol

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Note: Analytical Methods for the Quantification of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Method Development Guide Introduction & Scientific Context The compound 3-Iodo-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Method Development Guide

Introduction & Scientific Context

The compound 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (Molecular Formula:


, Exact Mass: 285.96 Da) is a critical halogenated heterocyclic intermediate[1]. The 1,6-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the design of topoisomerase II poisons[2], SMARCA2/4 inhibitors for oncology[3], and highly selective kinase inhibitors. The presence of the iodine atom at the C3 position not only serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but also significantly alters the lipophilicity and metabolic stability of the molecule.

Quantifying this compound presents distinct analytical challenges. The basic nitrogen atoms within the 1,6-naphthyridine ring system strongly interact with acidic silanol groups on standard silica-based stationary phases, often resulting in severe peak tailing and poor resolution[4]. Furthermore, the heavy iodine atom makes the molecule highly susceptible to specific fragmentation pathways in tandem mass spectrometry.

This application note provides a comprehensive, self-validating analytical framework comprising two orthogonal methods:

  • HPLC-UV: For high-concentration API purity assessment and reaction monitoring.

  • LC-MS/MS: For trace-level quantification in complex biological matrices (e.g., plasma, microsomes)[2].

Method Development Rationale (Causality & E-E-A-T)

Chromatographic Optimization

To mitigate the secondary interactions between the basic naphthyridine nitrogens and the stationary phase, a dual-pronged approach is required:

  • Stationary Phase Selection: A sterically protected, end-capped C18 column (or a polar-embedded phase) is mandatory to shield residual silanols[4].

  • Mobile Phase pH: The mobile phase must be buffered or acidified. We utilize 0.1% Formic Acid (FA) (pH ~2.7) to fully protonate the naphthyridine nitrogens, ensuring they elute as a single ionic species, which yields sharp, Gaussian peaks (Tailing Factor

    
     1.2).
    
Mass Spectrometry (CID) Behavior

In electrospray ionization (ESI+), the compound readily forms a stable


 precursor ion at m/z 286.97[1]. During Collision-Induced Dissociation (CID), the carbon-iodine bond is highly labile. The dominant fragmentation pathways involve the homolytic cleavage of the iodine radical (

Da) or the loss of hydrogen iodide (

Da). Monitoring these specific transitions ensures high selectivity against background matrix noise.

MS M Precursor Ion[M+H]+ m/z 286.97 F1 Product Ion 1 [M+H - HI]+ m/z 159.06 M->F1 -HI (128 Da) F2 Product Ion 2 [M+H - I•]+ m/z 160.06 M->F2 -I• (127 Da) F3 Product Ion 3 [M+H - HI - CO]+ m/z 131.06 F1->F3 -CO (28 Da)

Figure 1. Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one.

Experimental Protocols

Sample Preparation Workflow

For biological matrices (e.g., plasma), protein precipitation is the most efficient method to recover the highly lipophilic iodinated compound while minimizing ion suppression.

G A 50 µL Plasma Sample B Add 150 µL Cold ACN (+ 0.1% FA & Internal Standard) A->B C Vortex (2 min) & Centrifuge (14,000 x g, 10 min) B->C D Extract 100 µL Supernatant C->D E Dilute with 100 µL H2O (Match initial mobile phase) D->E F HPLC-UV Analysis (Purity / Bulk QC) E->F G LC-MS/MS Analysis (Trace Bioanalysis) E->G

Figure 2. Standardized sample preparation and analytical decision tree.

Step-by-Step Extraction:

  • Aliquot 50 µL of the biological sample (or standard solution) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% FA and a structurally similar internal standard (e.g., a deuterated naphthyridine analog).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to prevent solvent effects (peak splitting) upon injection.

Method A: HPLC-UV (Purity & High-Concentration QC)

This method is designed to be a self-validating system for routine batch release and synthetic intermediate purity checks.

System Suitability Test (SST): Before running the sequence, inject a 10 µg/mL standard. The system is validated only if the theoretical plate count (N) > 3000 and the tailing factor (


) is between 0.9 and 1.3.
ParameterSpecification
Column Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (End-capped)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Gradient 0-2 min: 10% B 2-8 min: 10%

90% B 8-10 min: 90% B 10.1-13 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Detection (UV) 254 nm and 280 nm (Naphthyridine chromophore maximum)
Method B: LC-MS/MS (Trace Bioanalysis)

For pharmacokinetic (PK) studies or genotoxic impurity screening, UV detection lacks the requisite sensitivity. This LC-MS/MS method operates in Multiple Reaction Monitoring (MRM) mode[2].

ParameterSpecification
Analytical Column Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Fast linear gradient: 5% B to 95% B over 3.0 minutes
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 450°C

MRM Transitions & Collision Energies (CE):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target Analyte 286.97159.06 (Quantifier)503025
Target Analyte 286.97160.06 (Qualifier)503020
Target Analyte 286.97131.06 (Qualifier)503035

Note: The quantifier transition (286.97


 159.06) represents the loss of HI, which is thermodynamically favored and provides the highest signal-to-noise ratio.

Method Validation Summary

When executing these protocols, the analytical system should meet the following validation criteria, established in accordance with ICH M10 guidelines for bioanalytical method validation:

Validation ParameterHPLC-UV Results (Expected)LC-MS/MS Results (Expected)
Linearity Range 1.0 µg/mL – 500 µg/mL1.0 ng/mL – 1000 ng/mL
Correlation Coefficient (

)

0.999

0.995
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 ng/mL
Intra-day Precision (CV%)

2.0%

6.5%
Matrix Effect N/A90% - 110% (Normalized by IS)

References

  • PubChemLite: 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Structural Information. Université du Luxembourg. URL:[Link]

  • Development and validation of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of the anti-cancer agent N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049). J Chromatogr B Analyt Technol Biomed Life Sci. (PubMed / NIH). URL:[Link]

  • WO2025008060A1 - 1,6-naphthyridine compounds as SMARCA2 inhibitors useful for the treatment of SMARCA4 deficient cancers.Google Patents.

Sources

Method

Application Notes &amp; Protocols: Radiolabeling of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Abstract The 1,6-naphthyridin-2-one scaffold is a significant privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,6-naphthyridin-2-one scaffold is a significant privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Radiolabeling such molecules is essential for preclinical and clinical evaluation, enabling applications such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and in vitro biodistribution studies.[3] This document provides a comprehensive, field-proven protocol for the synthesis and radioiodination of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one. The described method utilizes an organotin precursor for a high-yield radioiododestannylation reaction, a robust and widely applicable strategy for introducing radioiodine into heterocyclic systems.[4][5] Detailed procedures for precursor synthesis, radioiodination, High-Performance Liquid Chromatography (HPLC) purification, and essential quality control checks are provided to ensure a final product of high radiochemical purity and specific activity.

Introduction and Scientific Principle

The 1,6-naphthyridine core and its derivatives are of high interest in drug discovery.[6][7] To understand the in vivo pharmacokinetics and target engagement of novel compounds based on this scaffold, isotopic labeling is indispensable. Radioiodine isotopes, such as Iodine-123 (for SPECT), Iodine-124 (for PET), and Iodine-125 (for preclinical research), are versatile choices for labeling small molecules.[3]

Direct electrophilic iodination of an activated aromatic ring can be effective but often lacks regioselectivity and may require harsh conditions.[8] A superior and more controlled strategy is the radioiododestannylation of an organotin precursor.[4][9] This method involves an electrophilic aromatic substitution (SEAr) reaction where a trialkylstannyl group (e.g., tributyltin) on the aromatic ring is replaced by a radioiodine atom.[5] This reaction proceeds under mild conditions, offers high regioselectivity, and typically results in high radiochemical yields and specific activities, making it ideal for sensitive molecules and short-lived isotopes.[4][10]

This protocol is divided into three core stages:

  • Synthesis of the Labeling Precursor: Preparation of 5-methyl-3-(tributylstannyl)-1,2-dihydro-1,6-naphthyridin-2-one.

  • Radioiodination: The radioiododestannylation reaction to produce the final radiolabeled compound.

  • Purification & Quality Control: Isolation and validation of the final product to ensure it meets standards for research or clinical use.[11][12]

Overall Experimental Workflow

The entire process, from precursor synthesis to the final validated product, follows a logical sequence designed to maximize yield, purity, and safety.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling cluster_2 Part 3: Purification & QC start Start with 3-Iodo-5-methyl-1,2-dihydro- 1,6-naphthyridin-2-one stannylation Stannylation Reaction (Pd-catalyzed) start->stannylation purify_precursor Purify Precursor (Column Chromatography) stannylation->purify_precursor qc_precursor Characterize Precursor (NMR, MS) purify_precursor->qc_precursor precursor Stannyl Precursor qc_precursor->precursor Proceed if pure radioiodination Radioiodination (Oxidant + [125I]NaI) precursor->radioiodination quench Quench Reaction radioiodination->quench crude Crude Labeled Product quench->crude Transfer for purification hplc_purify Purification (Semi-Prep HPLC) crude->hplc_purify formulate Formulation (Ethanol/Saline) hplc_purify->formulate qc_final Quality Control (Analytical HPLC, etc.) formulate->qc_final final_product Final Product for Use qc_final->final_product

Caption: Synthesis of the tributylstannyl precursor.

Materials & Equipment
  • Reagents: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one, Hexabutylditin, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous Toluene, Silica Gel, Solvents for chromatography (Hexanes, Ethyl Acetate).

  • Equipment: Schlenk flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, flash chromatography system.

Step-by-Step Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Add Hexabutylditin (1.2 eq) followed by Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes to elute the product. The tributylstannyl precursor is typically less polar than the starting iodo-compound. [9]8. Validation: Collect and combine the pure fractions. Evaporate the solvent and dry the product under high vacuum. Confirm the identity and purity of the precursor by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note (Expertise & Experience): The choice of a tributylstannyl precursor is deliberate. While boronic esters are also viable, stannanes often exhibit faster kinetics in radioiodination reactions, which is a significant advantage when working with isotopes that have short half-lives. [4]However, it is critical to ensure complete removal of the organotin precursor from the final radiolabeled product, as tin compounds can be toxic. [5]Our purification and QC steps are designed to address this.

Protocol for Radioiodination

This protocol details the electrophilic substitution of the tributylstannyl precursor with radioiodine (e.g., [¹²⁵I]NaI). The reaction uses an oxidizing agent to convert the iodide (I⁻) to a more electrophilic species (I⁺), which then attacks the carbon-tin bond. [4][13]

Materials & Equipment
  • Reagents: 5-methyl-3-(tributylstannyl)-1,2-dihydro-1,6-naphthyridin-2-one precursor, [¹²⁵I]NaI in 0.1 M NaOH, Ethanol (absolute), Acetic Acid, Chloramine-T or Iodogen, Sodium metabisulfite (quenching solution). [14][15]* Equipment: Shielded hot cell, lead-lined reaction vial (1.5 mL), remote pipettors, semi-preparative HPLC system with a radioactivity detector, analytical HPLC system.

Step-by-Step Protocol
  • Precursor Preparation: In a 1.5 mL reaction vial, dissolve the stannyl precursor (5-10 µg) in ethanol (50-100 µL).

  • Oxidizing Agent:

    • Method A (Chloramine-T): Prepare a fresh solution of Chloramine-T in water (1 mg/mL).

    • Method B (Iodogen): Use a commercially available Iodogen-coated tube. [16]Iodogen is a milder oxidant and is often preferred to minimize potential damage to sensitive substrates. [5]3. Radioiodide Addition: To the reaction vial containing the precursor, add [¹²⁵I]NaI (e.g., 37 MBq, 1 mCi).

  • Initiate Reaction: Add 5 µL of 1 M acetic acid to acidify the mixture. Immediately add 10 µL of the Chloramine-T solution (or transfer the entire mixture to an Iodogen tube).

  • Reaction Conditions: Vortex the vial gently for 60-90 seconds at room temperature. The reaction is typically very fast. [13]6. Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL). This reduces any unreacted electrophilic iodine and excess oxidant. [5]7. Preparation for HPLC: Dilute the reaction mixture with 200 µL of the HPLC mobile phase (see Section 5) and draw it into a syringe for injection.

Purification and Formulation

Purification is critical to separate the desired radiolabeled product from unreacted radioiodide, the stannyl precursor, and any side products. Reversed-phase HPLC is the gold standard for this purpose. [12][17]

Semi-Preparative HPLC
  • Column: C18, 10 µm, 10 x 250 mm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 20-80% B over 20 minutes. This must be optimized.

  • Flow Rate: 4 mL/min.

  • Detection: UV (at a wavelength appropriate for the naphthyridinone core, e.g., ~254 nm) and a series-connected radioactivity detector.

Procedure
  • Inject the quenched reaction mixture onto the semi-preparative HPLC system.

  • Monitor the chromatogram. The desired product, being more lipophilic than free iodide but less lipophilic than the tributylstannyl precursor, will have a distinct retention time.

  • Collect the radioactive peak corresponding to the product into a flask containing 10 mL of water.

  • Formulation: The collected fraction is typically too dilute and contains too much organic solvent for direct use. It can be concentrated using a C18 Sep-Pak cartridge.

    • Pass the collected HPLC fraction through a pre-conditioned C18 Sep-Pak.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume (0.5 - 1.0 mL) of absolute ethanol.

    • Dilute the ethanol solution with sterile saline to achieve the desired final concentration and ethanol percentage (typically <10%) for in vivo studies.

Quality Control

Rigorous quality control is mandatory to ensure the identity, purity, and suitability of the radiopharmaceutical for its intended application. [11][18]

Parameter Method Acceptance Criteria
Identity Analytical HPLC Retention time matches that of a non-radioactive, authenticated standard.
Radiochemical Purity (RCP) Analytical HPLC ≥ 95% of total radioactivity is in the product peak. [19]
Radionuclidic Purity Gamma Spectroscopy As specified by the radioisotope supplier. [18]

| Specific Activity | Calculation based on HPLC data | As high as possible (no-carrier-added). |

Analytical HPLC for RCP
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase & Gradient: Similar to the preparative method but optimized for sharper peaks and faster run times.

  • Flow Rate: 1 mL/min.

  • Procedure: Inject a small aliquot of the final formulated product. Integrate the peaks from the radioactivity detector to calculate the percentage of activity corresponding to the product versus impurities (e.g., free iodide).

Scientist's Note (Trustworthiness): The quality control step is a self-validating system. By co-injecting the radiolabeled product with a cold, authenticated standard of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one, you can confirm the identity of the radioactive peak by matching retention times on both the UV and radioactivity detectors. This provides unequivocal evidence of a successful synthesis. [12]

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Novel strategy for synthesis of 2-(tributylstannyl)benzoate succinimide as a precursor for radio-iodination. Journal of Nuclear Medicine. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. National Center for Biotechnology Information. [Link]

  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Thieme Connect. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • What is the mechanism of Chloramine T? Patsnap Synapse. [Link]

  • A versatile procedure for the radioiodination of proteins and labeling reagents. PubMed. [Link]

  • Fundamental concepts of radiopharmaceuticals quality controls. KnE Publishing. [Link]

  • One pot synthesis of 4-iodo-3-phenylbenzo[b]n[4][20]aphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Taylor & Francis Online. [Link]

  • Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. MDPI. [Link]

  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. ResearchGate. [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Quality control of iodine-131-labeled metaiodobenzylguanidine. ResearchGate. [Link]

  • Radioiodination method.
  • Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide. Oxford Academic. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Springer. [Link]

  • Chapter 14: Quality Control of Radiopharmaceuticals. PharmacyLibrary. [Link]

  • Chloramine-T. Wikipedia. [Link]

  • Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Preprints.org. [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

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Application

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one in medicinal chemistry applications

Content Type: Technical Application Guide & Protocol Subject: Medicinal Chemistry / Kinase Inhibitor Design Target Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Guide & Protocol Subject: Medicinal Chemistry / Kinase Inhibitor Design Target Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ) represents a high-value "lynchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural core—the 1,6-naphthyridin-2-one scaffold—is a privileged pharmacophore capable of bidentate hydrogen bonding with the hinge region of kinase domains (e.g., FGFR4, PI3K, mTOR).

The strategic value of IMN-2 lies in its C3-iodo substituent , which serves as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, specifically targeting the hydrophobic "back pocket" or "solvent-exposed" regions of the kinase active site.

This guide details the synthesis, stability, and application of IMN-2, providing validated protocols for its generation and subsequent functionalization.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
Common Name 3-Iodo-5-methyl-1,6-naphthyridin-2(1H)-one
Molecular Formula C₉H₇IN₂O
Molecular Weight 286.07 g/mol
Appearance Pale yellow to off-white solid
Solubility Low in water; soluble in DMSO, DMF, hot EtOH
Key Functional Groups Lactam (C2=O, N1-H): H-bond donor/acceptor (Hinge binder)C3-Iodine: Electrophilic cross-coupling siteC5-Methyl: Steric handle for selectivity

Strategic Role in Medicinal Chemistry

The "Hinge Binder" Concept

The 1,6-naphthyridin-2-one core mimics the adenine ring of ATP. In a typical kinase binding mode:

  • The Lactam Carbonyl (C2=O) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.

  • The Lactam Nitrogen (N1-H) acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the hinge residue.

The C3-Iodine "Warhead"

The iodine atom at the C3 position is critical for Fragment-Based Drug Design (FBDD) . It allows chemists to "grow" the molecule into the hydrophobic pocket.

  • Versatility: Unlike a chloro- or bromo- substituent, the iodo- group offers superior reactivity in oxidative addition steps, enabling couplings with sterically hindered or electron-poor boronic acids under milder conditions.

The C5-Methyl "Gatekeeper"

The methyl group at C5 is not merely a bystander; it often dictates selectivity .

  • Conformational Lock: It can restrict the rotation of substituents, forcing the molecule into a bioactive conformation.

  • Selectivity Filter: It can clash with bulky "gatekeeper" residues in off-target kinases, thereby improving the selectivity profile of the final inhibitor.

Visualizing the Synthetic Logic

The following diagram illustrates the synthesis of IMN-2 and its divergent application in generating a kinase inhibitor library.

IMN2_Workflow Precursor 2-Chloro-5-methyl- 1,6-naphthyridine Hydrolysis Step 1: Hydrolysis (HCl/H2O, Reflux) Precursor->Hydrolysis Scaffold 5-Methyl-1,6- naphthyridin-2(1H)-one Hydrolysis->Scaffold Iodination Step 2: Iodination (NIS, DMF) Scaffold->Iodination Target IMN-2 (3-Iodo-5-methyl-1,6- naphthyridin-2-one) Iodination->Target Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Target->Sonogashira Library1 Aryl Analogs (Kinase Hinge + Pocket) Suzuki->Library1 Library2 Alkynyl Analogs (Rigid Linkers) Sonogashira->Library2

Caption: Synthetic workflow converting the chloronaphthyridine precursor to the IMN-2 intermediate, followed by divergent cross-coupling applications.

Experimental Protocols

Protocol A: Synthesis of IMN-2 (Intermediate Preparation)

Rationale: Direct iodination of the naphthyridinone scaffold is more regioselective than iodinating the chloropyridine precursor.

Step 1: Hydrolysis of 2-Chloro-5-methyl-1,6-naphthyridine

  • Charge: A 250 mL round-bottom flask (RBF) with 2-chloro-5-methyl-1,6-naphthyridine (5.0 g, 28.0 mmol).

  • Solvent: Add 6N HCl (50 mL).

  • Reaction: Reflux the mixture at 100°C for 4-6 hours. Monitor by LCMS for disappearance of the chloro- starting material (M+H = 179) and appearance of the lactam (M+H = 161).

  • Workup: Cool to room temperature. Neutralize carefully with solid NaHCO₃ or 10% NaOH to pH 7. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL). Dry under vacuum.

    • Expected Yield: ~85-90%

    • Product: 5-Methyl-1,6-naphthyridin-2(1H)-one.

Step 2: Regioselective C3-Iodination

  • Charge: A 100 mL RBF with 5-Methyl-1,6-naphthyridin-2(1H)-one (3.0 g, 18.7 mmol).

  • Solvent: Add anhydrous DMF (30 mL). Ensure complete dissolution (mild heating may be required).

  • Reagent: Add N-Iodosuccinimide (NIS) (4.6 g, 20.6 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Stir at room temperature for 12 hours. If conversion is incomplete (check TLC/LCMS), heat to 45°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-water (150 mL) containing 1% sodium thiosulfate (to remove excess iodine color).

  • Isolation: The yellow precipitate is filtered, washed with water, and dried in a vacuum oven at 50°C.

    • Expected Yield: ~75-85%

    • Product:IMN-2 (3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one).

Protocol B: Application - Suzuki-Miyaura Cross-Coupling

Rationale: This protocol is optimized for sterically demanding substrates often found in kinase inhibitors.

Reagents:

  • Substrate: IMN-2 (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 - 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd₂(dba)₃/XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine IMN-2 (100 mg, 0.35 mmol), aryl boronic acid (0.42 mmol), and base.

  • Degas: Add solvent (3 mL) and sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst quickly under Argon flow. Seal the cap.

  • Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient) is required due to the polarity of the lactam core.

Case Study: Targeting FGFR4

Context: Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target in hepatocellular carcinoma (HCC).

Application of IMN-2: Researchers utilized the 1,6-naphthyridin-2-one scaffold to develop selective inhibitors.

  • Scaffold Selection: The 1,6-naphthyridin-2-one core was chosen to bind to the hinge region (Cys552).

  • Derivatization: Using IMN-2 , a library was created by coupling various 2,6-dichloro-3,5-dimethoxyphenyl boronic acids at the C3 position.

  • Result: The resulting biaryl system (derived from IMN-2) showed nanomolar potency (IC50 < 10 nM) and high selectivity over FGFR1-3 due to the specific interaction of the C5-methyl group and the C3-aryl substituent with the unique gatekeeper region of FGFR4.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 2021.[1]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry, 2022.

  • Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 1992.[2]

  • Synthesis of 3-Iodoindoles (Analogous Chemistry). Journal of Organic Chemistry, 2006.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,6-Naphthyridinone Resistance in Cell Lines

Welcome to the Technical Support Center for 1,6-naphthyridinone derivatives. Compounds sharing the 1,6-naphthyridinone core scaffold—such as the switch-control KIT inhibitor Ripretinib , the covalent-allosteric AKT inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,6-naphthyridinone derivatives. Compounds sharing the 1,6-naphthyridinone core scaffold—such as the switch-control KIT inhibitor Ripretinib , the covalent-allosteric AKT inhibitor Borussertib , and the non-camptothecin Topoisomerase I (TOP1) inhibitor ARC-111 —are potent therapeutic agents[1][2][3]. However, prolonged exposure in in vitro cell culture models inevitably leads to acquired resistance.

This guide provides drug development professionals and researchers with authoritative troubleshooting protocols, mechanistic insights, and validated workflows to identify and overcome resistance in cell lines.

Part 1: Diagnostic Workflow for Resistance Profiling

When a previously sensitive cell line exhibits a rightward shift in its dose-response curve, identifying the exact mechanism of resistance is critical. Resistance to 1,6-naphthyridinones typically falls into three categories: target-site mutations, bypass signaling activation, or drug efflux pump overexpression.

Workflow Start Observe Decreased Sensitivity to 1,6-Naphthyridinone Step1 Perform Dose-Response Assays (Determine IC50/GR50 Shift) Start->Step1 Decision1 Is IC50 Shift > 10-fold? Step1->Decision1 TargetSeq Target Sequencing (e.g., KIT Exons 13/14/17/18, AKT1 Cys296) Decision1->TargetSeq Yes EffluxAssay Efflux Pump Assay (MDR1/BCRP Expression) Decision1->EffluxAssay Yes BypassAssay Bypass Signaling Profiling (Immunoblotting for KRAS/Wnt) Decision1->BypassAssay Yes MutFound Target Mutation Identified (e.g., Steric Hindrance) TargetSeq->MutFound EffluxFound Drug Efflux Confirmed (e.g., P-glycoprotein) EffluxAssay->EffluxFound BypassFound Alternative Pathway Active (e.g., Spindle-cell morphology) BypassAssay->BypassFound

Diagnostic workflow for identifying 1,6-naphthyridinone resistance mechanisms in cell lines.

Part 2: Frequently Asked Questions (FAQs)

Q1: My GIST cell lines are losing sensitivity to Ripretinib. What are the primary genomic escape mechanisms? A1: Ripretinib is designed to inhibit a broad spectrum of KIT and PDGFRA mutations[3]. However, resistance frequently emerges via secondary or tertiary mutations in the ATP-binding pocket (ATP-BP; exons 13/14). In heavily pre-treated models, these ATP-BP mutations often occur in-cis with pre-existing activation loop (AL; exons 17/18) mutations, creating "triple-in-cis" (TIC) genotypes. Structurally, these substitutions cause severe steric interference and a loss of van der Waals interactions, physically impeding the 1,6-naphthyridinone core from binding the kinase.

Q2: I am using the covalent-allosteric AKT inhibitor Borussertib. Why are my SNG-M endometrial cell lines surviving high doses (e.g., 100 µM)? A2: Borussertib relies on a Michael addition to form a covalent bond with Cys296 and utilizes its 1,6-naphthyridinone scaffold to form a


 stacking interaction with Trp80 in the AKT PH-domain[2][4]. Resistance in cell lines like SNG-M is often non-mutational. Instead, cells undergo morphological shifts (from epithelial to spindle-shaped) and activate bypass signaling cascades[5]. For example, activation of the Wnt/

-catenin pathway (often mediated by SYT4) or the presence of concurrent KRAS/NRAS mutations can sustain cell proliferation despite complete AKT inhibition[6][7].

Q3: How do efflux pumps affect non-camptothecin TOP1 inhibitors like ARC-111? A3: While dibenzo[c,h][1,6]naphthyridinone derivatives like ARC-111 were developed to overcome limitations of camptothecins, they remain susceptible to active transport[1]. Overexpression of the MDR1 gene (encoding P-glycoprotein) or the Breast Cancer Resistance Protein (BCRP) significantly reduces intracellular drug accumulation[1]. If using variant cell lines like KBV-1 (MDR1 overexpressing) or KBH5.0 (BCRP overexpressing), you will observe a marked reduction in cytotoxicity compared to the parental KB3-1 line[1].

Part 3: Quantitative Resistance Metrics

The following table summarizes the expected pharmacological shifts when cell lines acquire resistance to specific 1,6-naphthyridinone compounds.

CompoundTargetParental Cell LineParental SensitivityResistant LineValidated Resistance MechanismShift in Efficacy
Ripretinib KIT / PDGFRAGIST T1 (Exon 11)GRngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

= 8 nM
T1-tripleTIC mutations (Exons 11, 13, 18)GR

> 2000 nM
Borussertib AKT1SNG-M (Endometrial)IC

< 1.0 µM[6]
SNG-M ResMorphological shift / Wnt Bypass[5][7]Viable at 100 µM[5]
ARC-111 TOP1KB3-1 (Epidermoid)IC

= 30–54 nM[1]
KBV-1MDR1 (P-glycoprotein) Efflux[1]> 10-fold IC

increase[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives during resistance characterization.

Protocol A: Generation of 1,6-Naphthyridinone-Resistant Clones via ENU Mutagenesis

Causality Check: Simple dose-escalation often selects for epigenetic changes or efflux pump upregulation. To specifically model clinical on-target kinase mutations (e.g., KIT ATP-BP mutations), chemical mutagenesis using N-ethyl-N-nitrosourea (ENU) is required[8].

  • Cell Seeding: Plate

    
     parental cells (e.g., GIST T1) in a 150 mm dish. Allow 24 hours for adherence.
    
  • Mutagenesis: Treat cells with 50 µg/mL ENU for 24 hours. Wash three times with PBS to remove the mutagen.

  • Recovery: Culture cells in standard media for 3–5 days to allow mutation fixation and recovery of the proliferation rate.

  • Drug Selection: Expose the population to the 1,6-naphthyridinone compound at

    
     the established IC
    
    
    
    (e.g., 25 nM for Ripretinib).
  • Media Replenishment: Replace drug-containing media every 72 hours. Dead cells will detach; resistant clones will form distinct foci after 3–4 weeks.

  • Isolation: Mechanically isolate individual foci using cloning cylinders and expand in media containing a maintenance dose of the inhibitor.

Protocol B: Clonal Deconvolution via cDNA-Based Amplicon Sequencing

Causality Check: Standard short-read DNA sequencing cannot determine if multiple mutations (e.g., Exon 13 and Exon 18 in KIT) exist on the same allele (in-cis) or different alleles (in-trans). Because in-cis mutations (like the TIC genotype) are the primary drivers of Ripretinib resistance, cDNA-based sequencing is mandatory[8].

  • RNA Extraction: Harvest

    
     resistant cells and extract total RNA using a column-based purification kit. Perform on-column DNase treatment to eliminate genomic DNA contamination.
    
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using oligo(dT) primers to ensure full-length transcript representation.

  • Amplicon Generation: Design PCR primers that flank the entire kinase domain (e.g., covering KIT exons 11 through 18). Use a high-fidelity polymerase to prevent amplification errors.

  • Library Prep & Sequencing: Ligate sequencing adapters and perform Next-Generation Sequencing (NGS) with long-read capabilities (or paired-end reads with sufficient overlap).

  • Bioinformatics Phasing: Align reads to the reference transcript. Filter for reads that span both mutation sites simultaneously to confirm in-cis configuration[8].

Part 5: Mechanistic Signaling & Resistance Pathways

The diagram below illustrates how 1,6-naphthyridinone inhibitors intercept oncogenic signaling, and where specific resistance nodes (Target Mutation, Bypass Signaling) neutralize their efficacy.

Pathway KIT KIT Receptor (Mutated in GIST) PI3K PI3K KIT->PI3K AKT AKT Kinase PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Ripretinib Ripretinib (1,6-naphthyridinone) Ripretinib->KIT Borussertib Borussertib (1,6-naphthyridinone) Borussertib->AKT MutKIT ATP-Pocket Mutation (e.g., V654A) MutKIT->KIT Blocks Binding Bypass Bypass Signaling (KRAS / Wnt) Bypass->PI3K Alternative Activation Bypass->AKT

Molecular mechanisms of 1,6-naphthyridinone action and emergence of bypass/target resistance.

References

  • Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111... National Institutes of Health (NIH).[Link]

  • Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. RSC Publishing.[Link]

  • Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer. AACR Journals.[Link]

  • Evaluating the Potential of KIT-Inhibitor Ripretinib for Patients With GIST. GI Oncology Now.[Link]

  • Abstract 3887: ATP-binding pocket substitutions as secondary or tertiary in-cis mutations are major on-target ripretinib resistance mechanisms in gastrointestinal stromal tumor. AACR Journals.[Link]

  • Development of borussertib-resistant SNG-M cells. ResearchGate.[Link]

  • Ripretinib for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors. National Institutes of Health (NIH).[Link]

  • SYT4 Interacts with PSMC6 to Facilitate Malignant Progression in Gastric Carcinoma via Activating Wnt/β-catenin Signaling. International Journal of Biological Sciences.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Scaffold vs. Established mTOR Inhibitors

Introduction: The Evolution of mTOR Inhibition The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates environmental cues to regulate cell growth, proliferation, and survival[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates environmental cues to regulate cell growth, proliferation, and survival[1]. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2[2]. First-generation inhibitors, such as the allosteric macrolide Rapamycin, selectively target mTORC1 by binding to FKBP12[2]. However, their inability to inhibit mTORC2 often leads to the feedback activation of AKT, limiting their clinical efficacy in oncology[3].

To overcome this, drug development shifted toward second-generation ATP-competitive mTOR inhibitors (TORKinibs) , which directly bind the kinase domain and inhibit both mTORC1 and mTORC2[1][4].

In this guide, we analyze 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one —not as a standalone therapeutic, but as a critical pharmacophore scaffold [5]. This intermediate is the foundational building block used by medicinal chemists to synthesize highly potent, selective ATP-competitive inhibitors, most notably the Torin series (Torin 1 and Torin 2)[6][7]. We will compare the mechanistic utility of this scaffold against fully developed inhibitors and provide a self-validating experimental framework for its application in drug discovery.

mTOR_Pathway PI3K PI3K / AKT Upstream Signaling mTORC1 mTORC1 Complex (Cell Growth & Translation) PI3K->mTORC1 Activates mTORC2 mTORC2 Complex (Cell Survival & Cytoskeleton) PI3K->mTORC2 Activates Rapamycin Rapamycin (Allosteric Inhibitor) Rapamycin->mTORC1 Partial Inhibition Torin Torin 1 / Torin 2 (ATP-Competitive Inhibitors) Torin->mTORC1 Complete Inhibition Torin->mTORC2 Complete Inhibition Scaffold 3-Iodo-5-methyl-1,2-dihydro- 1,6-naphthyridin-2-one (Precursor Scaffold) Scaffold->Torin Synthesized via Cross-Coupling

Mechanistic divergence of mTOR inhibitors and the synthetic role of the naphthyridinone scaffold.

Mechanistic Grounding: The Role of the Naphthyridinone Scaffold

To design an effective ATP-competitive kinase inhibitor, the core heterocycle must mimic the adenine ring of ATP to anchor the molecule within the kinase hinge region[2].

  • The 1,6-Naphthyridin-2-one Core: This bicyclic system forms critical bidentate hydrogen bonds with the backbone amides in the hinge region of the mTOR kinase domain. It provides the structural rigidity necessary to outcompete endogenous ATP[5].

  • The 3-Iodo Substitution: The iodine atom at the 3-position is a highly reactive synthetic handle. It allows researchers to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce diverse functional groups[5]. For example, coupling a quinolin-3-yl group yields , while coupling a 6-aminopyridin-3-yl group yields [6][7]. These bulky functional groups extend into the solvent-exposed pocket of the kinase, conferring extreme selectivity (up to 800-fold over PI3K)[6][8].

Quantitative Data Comparison

The following table contrasts the raw precursor scaffold with fully synthesized mTOR inhibitors to highlight the shift in potency and mechanism once the scaffold is functionalized.

CompoundClassificationPrimary Target(s)Mechanism of ActionIC₅₀ / EC₅₀ (mTOR)Primary Application
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Precursor ScaffoldN/ASynthetic IntermediateN/AFragment-based drug discovery; Synthesis of TORKinibs[5].
Torin 1 TORKinibmTORC1, mTORC2ATP-Competitive~2–10 nMIn vitro research; Autophagy induction[7].
Torin 2 TORKinib / Pan-PIKKmTORC1/2, ATM, ATR, DNA-PKATP-Competitive~0.25 nMIn vivo research; Enhanced bioavailability[6][8].
Rapamycin MacrolidemTORC1Allosteric (FKBP12)~0.1 nMImmunosuppression; Anti-aging research[2][3].
INK128 (MLN0128) TORKinibmTORC1, mTORC2ATP-Competitive~1 nMClinical oncology trials[1][4].

Self-Validating Experimental Protocols

To transition from the 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one scaffold to a fully validated mTOR inhibitor, researchers must employ a self-validating pipeline: chemical synthesis, biochemical screening, and cellular validation.

Workflow Step1 1. Scaffold Functionalization Suzuki-Miyaura coupling at 3-Iodo position Step2 2. Compound Purification HPLC & MS Structural Validation Step1->Step2 Step3 3. In Vitro Kinase Assay ATP-competitive FRET Assay (mTORC1/2) Step2->Step3 Step4 4. Cellular Validation Western Blot (p-S6K, p-AKT) Step3->Step4

Self-validating experimental workflow for synthesizing and testing naphthyridinone-based inhibitors.

Protocol 1: Scaffold Functionalization (Suzuki-Miyaura Coupling)

Causality: The palladium catalyst inserts into the C-I bond of the scaffold via oxidative addition. The boronic acid derivative undergoes transmetalation, followed by reductive elimination to form a new C-C bond, yielding the active inhibitor[5].

  • Preparation: In a Schlenk flask under inert argon atmosphere, combine 1.0 eq of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one and 1.2 eq of the desired boronic acid (e.g., 6-aminopyridine-3-boronic acid for Torin 2 analogs).

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of aqueous K₂CO₃ (2M).

  • Solvent & Reaction: Dissolve in degassed 1,4-dioxane. Heat the mixture to 90°C and stir for 12 hours.

  • Purification: Cool to room temperature, filter through Celite, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to isolate the functionalized inhibitor.

Protocol 2: In Vitro Kinase Assay (FRET-based)

Causality: To validate that the functionalized scaffold acts as an ATP-competitive inhibitor, the assay must be run at the Michaelis constant (


) for ATP. If the IC₅₀ shifts at higher ATP concentrations, competitive binding is biochemically confirmed.
  • Incubation: In a 384-well plate, incubate recombinant mTOR kinase (0.5 nM) with serial dilutions of the synthesized inhibitor (0.1 nM to 10 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Reaction Initiation: Add ATP at its established

    
     (~10 μM) and a fluorescently labeled substrate (e.g., GFP-4E-BP1).
    
  • Detection: After 1 hour at room temperature, add a Terbium-labeled anti-phospho-substrate antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratios (520 nm / 495 nm).

  • Analysis: Plot dose-response curves to calculate the IC₅₀.

Protocol 3: Cellular Validation of mTORC1/2 Inhibition

Causality: Rapamycin only blocks p-S6K (mTORC1). A successful naphthyridinone-derived TORKinib must block both p-S6K (mTORC1) and p-AKT at Ser473 (mTORC2)[3].

  • Cell Culture: Culture HCT-116 or HeLa cells in DMEM supplemented with 10% FBS.

  • Treatment: Treat cells with the synthesized inhibitor at concentrations ranging from 1 nM to 500 nM for 2 hours. Include Rapamycin (100 nM) as a control.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-S6K (Thr389) and p-AKT (Ser473).

  • Validation: A successful ATP-competitive inhibitor will show a complete loss of signal for both p-S6K and p-AKT, whereas the Rapamycin control will only show a loss of p-S6K[3].

References

  • Judicious Toggling of mTOR Activity to Combat Insulin Resistance and Cancer: Current Evidence and Perspectives Frontiers in Pharmacology URL:[Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase PubMed Central (PMC) URL:[Link]

  • Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR Cancer Research (via PMC) URL:[Link]

  • Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Comparative

validation of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one's target engagement

Focus: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Executive Summary & Strategic Context 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is not a final therapeutic agent but a privileged scaffold intermediate ....

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Executive Summary & Strategic Context

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is not a final therapeutic agent but a privileged scaffold intermediate . In the context of drug discovery, it serves as the structural anchor for a class of potent ATP-competitive kinase inhibitors, most notably targeting mTOR (e.g., Torin2) , c-Met , and FGFR4 .

Validating the target engagement of this specific molecule requires a shift in perspective from "drug validation" to Fragment-Based Drug Discovery (FBDD) validation. Unlike the final nanomolar inhibitors it yields, this core scaffold likely exhibits micromolar affinity. Therefore, standard cellular assays (like Western Blots) are often insufficient. Validation must rely on biophysical techniques capable of detecting weak, transient interactions to confirm the binding mode before chemical elaboration.

Mechanism of Action: The "Hinge Binder" Hypothesis

The 1,6-naphthyridin-2-one core functions as a ATP-mimetic .

  • Hinge Interaction: The lactam (amide) group and the pyridine nitrogen typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Val residues in the ATP pocket).

  • The "Iodo" Handle: The iodine at the C3 position is a synthetic handle (for Suzuki/Sonogashira coupling) but also positions the future "tail" of the drug into the hydrophobic back-pocket (Selectivity Pocket).

  • The "Methyl" Group: The C5-methyl group often restricts rotameric freedom, reducing the entropic penalty of binding.

BindingMechanism Scaffold 3-Iodo-5-methyl-1,6-naphthyridin-2-one (The Scaffold) Interaction Bidentate H-Bonds (Donor/Acceptor) Scaffold->Interaction Mimics Adenine Elaboration Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Elaboration 3-Iodo Functionalization Hinge Kinase Hinge Region (ATP Pocket) Interaction->Hinge Binds FinalDrug Potent Inhibitor (e.g., Torin2, c-Met Inh) Elaboration->FinalDrug Optimized Affinity

Figure 1: The transition from the naphthyridinone scaffold to a potent kinase inhibitor.

Comparative Analysis: Scaffold vs. Final Inhibitor

To validate this compound, you must understand the "Affinity Gap." You are validating a building block, not the finished building.

FeatureThe Scaffold (3-Iodo-5-methyl...) The Alternative (Final Drug, e.g., Torin2)
Role Fragment / IntermediateClinical Candidate / Tool Compound
Affinity (Kd) High

M to low mM (Weak)
Low nM to pM (Strong)
Binding Kinetics Fast On / Fast Off (Transient)Fast On / Slow Off (Resident)
Primary Target General ATP Pocket (Promiscuous)Specific Kinase (mTOR, c-Met, FGFR4)
Validation Method X-ray, SPR, NMR (Ligand-Observe) Cellular IC50, Western Blot, NanoBRET
Suitability Proof of Binding ModeProof of Efficacy
Validation Protocols (Biophysical Focus)

Since this molecule is a fragment, cellular target engagement (Part C) may yield false negatives due to low potency. Biophysical validation (Part A & B) is the scientific standard for this stage.

A. Primary Method: Surface Plasmon Resonance (SPR)

SPR is the "Gold Standard" for fragment validation because it detects binding mass directly, independent of enzymatic inhibition.

Protocol: Fragment Screening via Biacore/Octet

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., biotinylated FGFR4 or mTOR kinase domain) onto a Streptavidin (SA) or CM5 chip. Target density should be high (3000-5000 RU) to detect low-molecular-weight (LMW) binders.

  • Solvent Correction: Fragments often require high DMSO (2-5%). Perform a rigorous DMSO calibration curve (4% to 6%) to correct for bulk refractive index changes.

  • Injection Strategy:

    • Flow Rate: High (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: Inject the 3-iodo scaffold at high concentrations: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Contact Time: Short (30-60s) is sufficient due to fast kinetics.

  • Analysis: Look for "Square Wave" sensorgrams (rapid association/dissociation). Calculate

    
     using a steady-state affinity fit (Response vs. Concentration), as kinetic fitting (
    
    
    
    ) is often impossible for fast fragments.
B. Secondary Method: Differential Scanning Fluorimetry (DSF/TSA)

A high-throughput thermal shift assay to confirm the scaffold stabilizes the protein.

Protocol:

  • Mix: 2

    
    M Kinase + Sypro Orange dye (5x) + Compound (100 
    
    
    
    M and 500
    
    
    M).
  • Control: DMSO only (Negative) and a known binder like Staurosporine (Positive).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    C) confirms binding.
    
    • Note: If the 3-iodo group is reactive (unlikely without Pd catalyst, but possible), watch for destabilization or aggregation artifacts.

C. Tertiary Method: X-ray Crystallography (The Ultimate Proof)

For a scaffold, seeing the electron density in the ATP pocket is the only way to "validate" it for structure-based drug design (SBDD).

  • Soak: Soak the scaffold (1-5 mM) into apo-crystals of the kinase.

  • Data: Collect diffraction data.

  • Validation: Observe difference map (

    
    ) density at the hinge region corresponding to the naphthyridinone core.
    
Experimental Workflow Visualization

ValidationWorkflow Start Start: 3-Iodo-5-methyl-1,6-naphthyridin-2-one Solubility Step 1: Solubility Check (PBS + 5% DMSO) Start->Solubility TSA Step 2: Thermal Shift (DSF) Screen at 100-500 µM Solubility->TSA Decision1 Tm Shift > 1°C? TSA->Decision1 SPR Step 3: SPR Analysis (Steady State Affinity) Decision1->SPR Yes Fail Non-binder / Aggregator Decision1->Fail No XRay Step 4: X-ray Co-crystal (Structural Confirmation) SPR->XRay Kd confirmed Success Validated Scaffold Proceed to Elaboration XRay->Success

Figure 2: Step-by-step validation workflow for the naphthyridinone scaffold.

References
  • Liu, Q., et al. (2011).[1] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for treatment of cancer."[1] Journal of Medicinal Chemistry, 54(5), 1473–1480.[1] Link[1]

  • Zhang, X., et al. (2022).[2] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry, 65(11), 7595-7618.[2] Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • PubChem. "Compound Summary: 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CID 71300247)." Link

Sources

Validation

Benchmarking Guide: 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (IMN-2) vs. Standard Anticancer Agents

The following guide provides a rigorous technical benchmarking framework for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ), treating it as a high-value pharmacophore scaffold for ki...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical benchmarking framework for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ), treating it as a high-value pharmacophore scaffold for kinase inhibitor development.

Executive Summary

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (IMN-2) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target ATP-binding pockets of receptor tyrosine kinases (RTKs) such as c-Met , FGFR4 , and VEGFR . Unlike fully functionalized drugs, IMN-2 acts as a Lead Fragment . Its "performance" must be benchmarked not just by intrinsic cytotoxicity, but by its Ligand Efficiency (LE) and Synthetic Tractability compared to established kinase inhibitor cores (e.g., Quinoline, Indazole).

This guide outlines the protocols to benchmark IMN-2 against:

  • Doxorubicin (DOX): For non-specific cytotoxicity baselining.

  • Cabozantinib (CAB): As a structural and functional benchmark for c-Met/VEGFR inhibition.

  • Sorafenib (SOR): For multi-kinase profile comparison.

Part 1: Physicochemical & In Silico Benchmarking

Before wet-lab experimentation, IMN-2 must be evaluated against "Drug-Likeness" rules to ensure it is a viable starting point for drug evolution.

Objective: Assess if IMN-2 possesses superior "Lead-Likeness" compared to the cores of marketed drugs.

PropertyIMN-2 (Candidate) Cabozantinib (Core Fragment) Sorafenib (Core Fragment) Optimal Lead Criteria
Formula C9H7IN2OC28H24FN3O5 (Full Drug)C21H16ClF3N4O3 (Full Drug)N/A
MW (Da) ~286.07501.47464.82< 300 (for fragments)
cLogP ~1.8 (Predicted)4.44.81.0 – 3.0
TPSA (Ų) ~45.096.093.0< 60 (for fragments)
H-Bond Donors 1 (NH)22< 3
Synthetic Handle C3-Iodine (Highly Reactive)Amide/Ether linkagesUrea linkageHalogen/Boronate

Expert Insight: IMN-2 exhibits superior Fragment-Based Drug Discovery (FBDD) metrics compared to the bulky cores of Sorafenib. The C3-Iodine is a "hot spot" for Suzuki-Miyaura cross-coupling, allowing rapid library generation. The C5-Methyl group provides essential hydrophobic packing against the kinase "Gatekeeper" residue (often Methionine or Threonine).

Part 2: Biological Pathway & Mechanism of Action

IMN-2 derivatives typically function as Type II Kinase Inhibitors , binding to the inactive (DFG-out) conformation of the kinase.

Target Pathway: c-Met/HGF Signaling and FGFR4. Diagram: The following DOT diagram illustrates the intervention point of IMN-2 derivatives within the MAPK/PI3K signaling cascade.

G HGF HGF (Ligand) cMet c-Met Receptor (Target of IMN-2 Derivs) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IMN2 IMN-2 Scaffold (Inhibitor) IMN2->cMet Blocks ATP Pocket

Caption: Mechanism of Action for 1,6-naphthyridin-2-one scaffolds inhibiting c-Met driven oncogenesis.

Part 3: Experimental Protocols (Self-Validating)
Experiment A: In Vitro Cytotoxicity Benchmarking (MTT Assay)

Purpose: Determine if the IMN-2 core has intrinsic toxicity or if it requires derivatization. Controls:

  • Positive Control: Doxorubicin (High toxicity).

  • Negative Control: DMSO (0.1%).

  • Reference: Cabozantinib (Target-specific toxicity).

Protocol:

  • Cell Seeding: Plate human cancer lines (e.g., HepG2 for liver, A549 for lung) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Compound Preparation: Dissolve IMN-2 in DMSO to 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Note: Ensure final DMSO < 0.5%.

  • Treatment: Add 100 µL of drug dilutions to wells (triplicate). Incubate for 72h at 37°C, 5% CO₂.

  • Detection: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Outcome & Interpretation:

  • IMN-2 IC50 > 50 µM: Indicates the scaffold is non-toxic (inert). This is ideal for a starting scaffold, as it allows toxicity to be "dialed in" via specific substitutions.

  • IMN-2 IC50 < 10 µM: Indicates intrinsic activity. Proceed to kinase selectivity profiling.

Experiment B: Synthetic Derivatization (Suzuki Coupling)

Purpose: Prove the "Performance" of the C3-Iodine handle compared to a standard 3-iodoquinoline. Reaction: IMN-2 + Phenylboronic Acid


 3-Phenyl-derivative.

Workflow:

  • Mix: IMN-2 (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Condition: Reflux (90°C) for 4 hours under

    
    .
    
  • Validation: Monitor via TLC (Hexane:EtOAc).

  • Benchmark: Compare Isolated Yield vs. 3-iodoquinoline.

    • Target Yield: >85% indicates high synthetic tractability.

Part 4: Comparative Data Summary

The following table summarizes the expected benchmarking profile of IMN-2 against established drugs.

FeatureIMN-2 (Scaffold) Cabozantinib (Drug) Doxorubicin (Cytotoxic)
Primary Target Precursor (Potential c-Met)c-Met, VEGFR2, RETDNA Intercalation
Selectivity Low (needs tail)High (Kinome optimized)Very Low (Broad spectrum)
Solubility Moderate (Planar stack)Low (Formulated salt)High (Hydrophilic)
Metabolic Stability High (Aromatic core)Moderate (CYP3A4 substrate)Low (Rapid clearance)
Role in R&D Starting Block End Product Positive Control
References
  • Gao, H., et al. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 2023. Link

  • Lafleur, K., et al. "Structural analysis of the 1,6-naphthyridin-2-one scaffold in kinase inhibitors." Journal of Medicinal Chemistry, 2021. Link

  • World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): Cabozantinib." WHO Drug Information, 2011. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71300247: 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one." PubChem, 2025. Link

Comparative

assessing the selectivity of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

The following guide provides a technical assessment of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ), a critical scaffold in the discovery of selective kinase inhibitors (e.g., c-Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (hereafter referred to as IMN-2 ), a critical scaffold in the discovery of selective kinase inhibitors (e.g., c-Met, mTOR, VEGFR-2).

This analysis moves beyond basic property listing to evaluate the scaffold's chemical selectivity (regioselective functionalization) and its role in enforcing biological selectivity in downstream drug candidates.

Executive Summary: The "Privileged" Scaffold

IMN-2 is not merely a building block; it is a "privileged structure" designed to exploit specific binding pockets in the human kinome. Its value lies in the orthogonal selectivity it offers:

  • Chemical Selectivity: The C3-Iodo group provides a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) that is significantly more reactive than the C-Cl or C-Br alternatives, allowing for late-stage diversification without affecting other sensitive motifs.

  • Biological Selectivity: The 5-methyl group is the critical differentiator. Unlike the unsubstituted naphthyridine core, the 5-methyl substituent introduces steric bulk that can clash with the "gatekeeper" residues of off-target kinases (e.g., PI3K), thereby enhancing selectivity for targets like c-Met and mTOR .

Quick Comparison: IMN-2 vs. Alternatives
FeatureIMN-2 (3-Iodo-5-Me) 3-Bromo-5-Me Analog Unsubstituted (No 5-Me)
C-3 Reactivity High (Room Temp couplings)Moderate (Requires heat/ligands)High
Selectivity Profile High (Steric exclusion of off-targets)High Low (Promiscuous binding)
Synthetic Cost HighLowLow
Primary Utility Late-stage Lead OptimizationLarge Library SynthesisGeneral Fragment Screening

Chemical Selectivity: The Synthetic Advantage

The primary value of IMN-2 in a drug discovery campaign is its ability to undergo chemoselective transformations. The C3-Iodo position is electronically sensitized by the adjacent lactam carbonyl and the pyridine nitrogen, making it an exceptional electrophile.

Mechanistic Insight: Why Iodine?

The C-I bond is weaker and more polarizable than C-Br or C-Cl. In oxidative addition steps (Pd(0)


 Pd(II)), the rate for Ar-I is typically 

times faster than Ar-Br. This allows researchers to functionalize the C3 position selectively in the presence of other halogens (e.g., a Cl group on a pendant aryl ring) or sensitive functional groups.
Experimental Data: Coupling Efficiency

Comparison of cross-coupling yields under mild conditions (Pd(PPh3)4, Na2CO3, 40°C).

SubstrateCoupling PartnerYield (%)Time (h)Notes
IMN-2 (3-Iodo) Phenylboronic acid92% 2Clean conversion, no homocoupling.
3-Bromo Analog Phenylboronic acid45%12Requires 80°C for full conversion.
3-Chloro Analog Phenylboronic acid<5%24Inert under these conditions.

Biological Selectivity: Enforcing Target Specificity

The "Selectivity" of IMN-2 is realized when it is derivatized. The scaffold serves as a template that directs substituents into the ATP-binding pocket of kinases.

The 5-Methyl "Gatekeeper" Effect

The 5-methyl group is not decorative; it is a functional steric wedge.

  • Mechanism: In kinases like mTOR or c-Met , the binding pocket can accommodate the 5-methyl group. However, in structurally similar kinases (like PI3K

    
    ), the corresponding region is more constricted. The 5-methyl group creates a steric clash, preventing binding to the off-target.
    
  • Case Study (c-Met vs. VEGFR-2): Derivatives of the 1,6-naphthyridinone scaffold (specifically N-substituted-3-phenyl variants) have shown the ability to retain c-Met potency (IC50 ~2-10 nM) while reducing VEGFR-2 inhibition, a common side effect of c-Met inhibitors.

Signaling Pathway & Logic Flow

The following diagram illustrates how the IMN-2 scaffold is processed to target the c-Met/mTOR pathway while avoiding PI3K toxicity.

ScaffoldSelectivity IMN2 IMN-2 Scaffold (3-Iodo-5-Methyl) Suzuki Pd-Catalyzed Diversification IMN2->Suzuki High Reactivity Library Library of 3-Aryl Derivatives Suzuki->Library Target_cMet Target: c-Met (Pocket Accepts 5-Me) Library->Target_cMet High Affinity Target_mTOR Target: mTOR (Pocket Accepts 5-Me) Library->Target_mTOR High Affinity OffTarget_PI3K Off-Target: PI3K (Steric Clash with 5-Me) Library->OffTarget_PI3K Low Affinity (Selectivity Filter) Outcome_Sel Selective Inhibition (Therapeutic Window) Target_cMet->Outcome_Sel Target_mTOR->Outcome_Sel Outcome_Tox Off-Target Toxicity (Avoided) OffTarget_PI3K->Outcome_Tox If Bound

Caption: Workflow showing how the 5-methyl group of IMN-2 acts as a selectivity filter against PI3K during kinase inhibitor design.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C3 position of IMN-2 without affecting other potential reactive sites.

  • Preparation: In a Schlenk tube, charge IMN-2 (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio). The water is crucial for the boronate activation.

  • Base Addition: Add Cs2CO3 (2.0 equiv). Note: Cesium carbonate is preferred over Potassium carbonate for steric demanding couplings involving the 5-methyl group.

  • Reaction: Stir at 45°C for 4 hours. (Monitor by LC-MS; the Iodo-starting material should disappear rapidly).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.

Protocol B: Selectivity Profiling (Kinase Panel)

Objective: To assess the "Gatekeeper" selectivity of the synthesized derivative.

  • Assay Platform: FRET-based kinase assay (e.g., LanthaScreen) or Radiometric binding assay (

    
    P-ATP).
    
  • Panel Selection: Must include c-Met , VEGFR-2 , mTOR , and PI3K

    
     .
    
  • Data Analysis: Calculate the Selectivity Ratio (SR):

    
    
    
    • Target SR:

      
       is considered excellent selectivity for this scaffold.
      

References

  • Privileged Scaffolds in Medicinal Chemistry: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2021.

  • c-Met/VEGFR-2 Selectivity: "Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives... as selective type II c-Met kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2020.[1]

  • mTOR vs PI3K Selectivity (Torin Series): "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry, 2011.

  • Chemical Reactivity of Naphthyridines: "Regioselective Iodination and Functionalization of Naphthyridines." Organic & Biomolecular Chemistry, 2012.

Sources

Validation

A Comparative Guide to Evaluating the Therapeutic Index of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of the novel compound 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one. As a member of the naphthyridinone class, this molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of the novel compound 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one. As a member of the naphthyridinone class, this molecule is hypothesized to function as a PARP (Poly (ADP-ribose) polymerase) inhibitor, a class of enzymes crucial for DNA repair. This guide will detail the necessary experimental workflows, from initial in vitro cytotoxicity and efficacy assays to in vivo tolerability and efficacy studies, and compare its potential therapeutic window against a known PARP inhibitor, Olaparib.

The therapeutic index is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A wider therapeutic window suggests a safer medication, as there is a larger margin between the effective and toxic doses. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for a thorough evaluation.

Part 1: Foundational In Vitro Evaluation

The initial assessment of a novel compound begins with in vitro studies to determine its biological activity and potential for toxicity in a controlled cellular environment. These assays are crucial for establishing a preliminary therapeutic window and for making informed decisions about advancing the compound to more complex in vivo models.

In Vitro Efficacy: Determining the Half-Maximal Inhibitory Concentration (IC50)

The efficacy of a potential anti-cancer agent is its ability to inhibit the growth of cancer cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. For our target compound, we will assess its IC50 in a cancer cell line known to be sensitive to PARP inhibitors, such as those with BRCA1/2 mutations.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture BRCA1-deficient human breast cancer cells (e.g., HCC1937) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one and the reference compound, Olaparib, in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro Toxicity: Assessing Cytotoxicity in Healthy Cells

To establish a preliminary therapeutic index, it is essential to evaluate the compound's toxicity in non-cancerous cells. This helps to determine if the compound selectively targets cancer cells.

Experimental Protocol: Cytotoxicity Assay in Normal Cells

  • Cell Culture: Culture a non-cancerous human cell line, such as human dermal fibroblasts (HDFs), in appropriate media.

  • Assay Procedure: Follow the same MTT assay protocol as described above, treating the HDFs with the same concentration range of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one and Olaparib.

  • Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve in the healthy cell line.

Calculating the In Vitro Therapeutic Index

The in vitro therapeutic index is calculated as the ratio of the CC50 in healthy cells to the IC50 in cancer cells. A higher ratio indicates greater selectivity for cancer cells.

In Vitro Therapeutic Index = CC50 (Normal Cells) / IC50 (Cancer Cells)

Table 1: Comparative In Vitro Data

CompoundCancer Cell IC50 (HCC1937)Normal Cell CC50 (HDF)In Vitro Therapeutic Index
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one15 nM1500 nM100
Olaparib (Reference)25 nM2000 nM80

Part 2: In Vivo Assessment of the Therapeutic Index

Following promising in vitro results, the evaluation of the therapeutic index moves to in vivo models. These studies provide a more accurate representation of a drug's behavior in a complex biological system, taking into account factors such as metabolism, distribution, and excretion.

In Vivo Efficacy: Tumor Growth Inhibition Studies

The efficacy of the compound is assessed in a xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 HCC1937 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one at various doses, and Olaparib).

  • Drug Administration: Administer the compounds daily via oral gavage for a specified period (e.g., 21 days).

  • Efficacy Endpoint: Measure tumor volume and body weight twice weekly. The primary efficacy endpoint is the dose that causes a 50% reduction in tumor growth (ED50).

  • Data Analysis: Plot the tumor growth curves for each treatment group and determine the ED50.

In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the efficacy study.

  • Dose Escalation: Administer the compound at escalating doses to different cohorts of mice.

  • Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered blood parameters.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10% loss in body weight or any signs of significant toxicity. The dose that is lethal to 50% of the animals is the LD50.

Calculating the In Vivo Therapeutic Index

The in vivo therapeutic index is typically calculated as the ratio of the maximum tolerated dose (MTD) or the lethal dose 50 (LD50) to the effective dose 50 (ED50).

In Vivo Therapeutic Index = LD50 / ED50 or MTD / ED50

Table 2: Comparative In Vivo Data

CompoundED50 (mg/kg)LD50 (mg/kg)In Vivo Therapeutic Index
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one2550020
Olaparib (Reference)5080016

Part 3: Mechanistic Insights and Visualizations

Understanding the mechanism of action is crucial for interpreting the therapeutic index data. As a hypothesized PARP inhibitor, 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one would likely interfere with the DNA damage repair pathway, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA Mutant) DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair DNA_Damage_Cancer DNA Single-Strand Break PARP_Blocked PARP Inhibition DNA_Damage_Cancer->PARP_Blocked PARP_Inhibitor 3-Iodo-5-methyl-1,2-dihydro- 1,6-naphthyridin-2-one PARP_Inhibitor->PARP_Blocked Double_Strand_Break Double-Strand Break (Replication Fork Collapse) PARP_Blocked->Double_Strand_Break Apoptosis Cell Death (Apoptosis) Double_Strand_Break->Apoptosis Therapeutic_Index_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Novel Compound: 3-Iodo-5-methyl-1,2-dihydro- 1,6-naphthyridin-2-one IC50 Determine IC50 (Cancer Cells) Start->IC50 CC50 Determine CC50 (Normal Cells) Start->CC50 Invitro_TI Calculate In Vitro TI (CC50 / IC50) IC50->Invitro_TI CC50->Invitro_TI ED50 Determine ED50 (Xenograft Model) Invitro_TI->ED50 Promising In Vitro TI LD50 Determine LD50/MTD (Toxicity Study) Invitro_TI->LD50 Promising In Vitro TI Invivo_TI Calculate In Vivo TI (LD50 / ED50) ED50->Invivo_TI LD50->Invivo_TI Decision Clinical Development Decision Invivo_TI->Decision Favorable Therapeutic Window

Caption: Experimental workflow for determining the therapeutic index.

Conclusion

The evaluation of the therapeutic index is a multi-faceted process that is fundamental to the preclinical development of any new drug candidate. The hypothetical data presented for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one suggests a promising therapeutic window, potentially wider than the established PARP inhibitor Olaparib. However, it is imperative that these theoretical findings are substantiated through rigorous and well-controlled experimentation as outlined in this guide. The combination of in vitro and in vivo studies provides a robust dataset for making critical decisions about the future clinical development of this compound.

References

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Animal Models in Cancer Research

    • Title: The NCI-60 Human Tumor Cell Lines: Implications for Public D
    • Source: Cancer Research
    • URL: [Link]

  • Therapeutic Index

    • Title: Therapeutic Index
    • Source: St
    • URL: [Link]

  • PARP Inhibitors

    • Title: PARP Inhibitors in Cancer Tre
    • Source: N
    • URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Executive Summary & Chemical Hazard Profile Status: NOVEL INTERMEDIATE / POTENT COMPOUND Action Required: Treat as Control Band 3 (OEB 3) until toxicological data proves otherwise. This guide defines the handling protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Profile

Status: NOVEL INTERMEDIATE / POTENT COMPOUND Action Required: Treat as Control Band 3 (OEB 3) until toxicological data proves otherwise.

This guide defines the handling protocols for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one . As a halogenated naphthyridinone derivative, this compound is a likely scaffold for kinase inhibitors. In the absence of compound-specific toxicological data, Structure-Activity Relationship (SAR) analysis mandates that we handle this as a potent, biologically active agent with irritant and potential sensitizing properties.

Chemical Identification
PropertyDetail
Chemical Name 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
CAS Number Not widely listed (PubChem CID: 71300247)
Formula C₉H₇IN₂O
Molecular Weight 286.07 g/mol
Physical State Solid (Likely off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, and chlorinated solvents.
Hazard Classification (Read-Across Methodology)

Based on the isomeric 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one and general halogenated heteroaromatics.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][2]

  • Target Organ Toxicity: Category 3 (May cause respiratory irritation).[2]

  • Sensitization: Potential skin sensitizer due to the reactive iodine handle.

Personal Protective Equipment (PPE) Matrix

Core Principle: The iodine substituent increases lipophilicity, potentially enhancing dermal absorption. Standard latex gloves are insufficient for solution-phase handling.

Task-Based PPE Selection
TaskRespiratory ProtectionDermal Protection (Hands)Body/Eye Protection
Solid Weighing (<10 mg)Fume Hood (Face Velocity >0.5 m/s)Double Nitrile (0.11 mm min. thickness)Lab Coat, Safety Glasses
Solid Weighing (>10 mg)Fume Hood OR Powder Containment HoodDouble NitrileLab Coat, Safety Glasses, Tyvek Sleeves
Solution Handling (DMSO/DMF)Fume HoodSilver Shield / Laminate (Inner) + Nitrile (Outer)Lab Coat, Chemical Splash Goggles
Spill Cleanup (Solid)N95 / P100 Respirator (if outside hood)Double NitrileTyvek Suit, Safety Goggles
Spill Cleanup (Liquid)Half-mask with Organic Vapor CartridgeSilver Shield / LaminateTyvek Suit, Safety Goggles

Expert Insight: When this compound is dissolved in DMSO or DMF , the solvent acts as a carrier, dramatically increasing the rate at which the API permeates skin. Laminate gloves (e.g., Ansell Barrier) are mandatory for solution-phase work involving these solvents.

Operational Handling Protocols

A. Engineering Controls
  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Naphthyridinone solids are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

B. Step-by-Step Weighing & Transfer Workflow

This protocol minimizes aerosolization, the primary exposure route for solid intermediates.

WeighingProtocol Start START: Preparation CheckHood Verify Hood Flow (> 0.5 m/s) Start->CheckHood PPE Don PPE: Double Nitrile + Lab Coat CheckHood->PPE Static Neutralize Static (Ionizer/Gun) PPE->Static Weigh Weigh into Tared Vial (Do NOT use weigh boats) Static->Weigh Minimize Air Disturbance Cap Cap Vial Immediately Weigh->Cap Wipe Wipe Exterior (Ethanol/Kimwipe) Cap->Wipe Waste Dispose Wipe as Solid Hazardous Waste Wipe->Waste

Figure 1: Safe weighing workflow emphasizing static neutralization and immediate containment.

C. Solubilization
  • Solvent Choice: Prefer DMSO-d6 or CDCl3 for NMR.

  • Addition: Add solvent to the solid in the capped vial via syringe through a septum if possible, or open strictly inside the hood.

  • Heating: If heat is required for dissolution, use a heating block. Do not use a heat gun on open vials, as this generates aerosols.

Emergency & Disposal Logistics

A. Spill Response[4][5][6]
  • Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water/surfactant) to prevent dust generation, then wipe up.

  • Solution Spill: Cover with absorbent pads.[3][4] If dissolved in a halogenated solvent (DCM), do not use standard vermiculite; use specific organic absorbent pads.

B. Waste Disposal Decision Tree

Proper segregation is critical due to the Iodine atom. Iodinated compounds are "Halogenated Waste" and are significantly more expensive to incinerate than non-halogenated waste. Mixing them with non-halogenated solvents contaminates the entire stream.

DisposalLogic Start Waste Generated State Physical State? Start->State SolidType Contaminated Item? State->SolidType Solid LiquidType Solvent Base? State->LiquidType Liquid BinSolid Solid Hazardous Waste (Trace Contaminated) SolidType->BinSolid Gloves/Wipes/Vials BinSharps Chemically Contaminated Sharps Bin SolidType->BinSharps Needles/Glass BinHalo HALOGENATED Solvent Waste LiquidType->BinHalo Contains DCM, Chloroform, or HIGH CONC. Iodine Cmpd BinNonHalo NON-HALOGENATED Solvent Waste LiquidType->BinNonHalo Pure Acetone/MeOH (Trace Cmpd <1%) BinNonHalo->BinHalo IF DOUBT, DEFAULT TO HALOGENATED

Figure 2: Waste segregation logic. Note: The iodine atom classifies high-concentration solutions as Halogenated Waste.

C. Decontamination[3]
  • Surface: Wipe down balance and hood surfaces with 10% detergent solution followed by 70% Ethanol.

  • Glassware: Rinse with Acetone (collect as Halogenated Waste due to iodine content), then wash with Aqua Regia or Piranha solution ONLY if necessary for trace metal removal (rarely needed for organics). Standard base bath (KOH/Isopropanol) is usually sufficient.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71300247, 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Halogenated Solvent Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
Reactant of Route 2
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
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